molecular formula C10H7BrN2O2 B1289876 2-Bromo-4-nitronaphthalen-1-amine CAS No. 63240-26-6

2-Bromo-4-nitronaphthalen-1-amine

Cat. No.: B1289876
CAS No.: 63240-26-6
M. Wt: 267.08 g/mol
InChI Key: LLEDLJCUWYEYLA-UHFFFAOYSA-N
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Description

2-Bromo-4-nitronaphthalen-1-amine is a polyfunctionalized naphthalene derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of both bromo and nitro substituents on the naphthalene ring, along with the amine group, creates a multifunctional scaffold with a unique reactivity profile . The nitro group is a strong electron-withdrawing group that influences the electronic properties of the aromatic system and can be readily reduced to an amino group, providing a gateway to a wider range of nitrogen-containing compounds . The bromine atom acts as an excellent leaving group, making this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures found in agrochemicals, pharmaceuticals, and specialized polymers . While direct applications for this specific isomer are sparsely documented, its close analogue, 2-Bromo-4-nitroaniline, is well-established as a key intermediate in the synthesis of sulfonamides and benzothiazines , suggesting similar utility for the naphthalene-based scaffold in developing dyes and pharmacologically active molecules. This compound is intended for research use only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-4-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEDLJCUWYEYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629368
Record name 2-Bromo-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63240-26-6
Record name 2-Bromo-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-nitronaphthalen-1-amine, a key intermediate in the development of novel therapeutic agents and functional materials. This document details a precise and efficient synthetic protocol, along with a thorough characterization of the target compound using modern analytical techniques. The information presented herein is intended to enable researchers to reliably prepare and validate this important chemical entity for their research and development endeavors.

Introduction

Substituted naphthalenamine derivatives are a critical class of compounds in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The introduction of bromo and nitro functionalities onto the naphthalenamine scaffold can significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential applications in areas such as oncology and molecular imaging. This guide outlines a straightforward and high-yielding synthesis of this compound and provides its detailed spectroscopic characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 4-nitronaphthalen-1-amine. The use of N-bromosuccinimide (NBS) as a brominating agent offers a mild and selective method for this transformation.

Experimental Protocol

The following protocol is adapted from established procedures for the bromination of activated aromatic systems.[1]

Materials:

  • 4-nitronaphthalen-1-amine (1.0 g, 5.31 mmol)

  • Acetonitrile (17 mL)

  • Ammonium acetate (41 mg, 0.53 mmol)

  • N-bromosuccinimide (NBS) (993 mg, 5.58 mmol)

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane

  • Hexane

Procedure:

  • To a solution of 4-nitronaphthalen-1-amine (1.0 g, 5.31 mmol) in acetonitrile (17 mL), add ammonium acetate (41 mg, 0.53 mmol) and N-bromosuccinimide (993 mg, 5.58 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Upon completion of the reaction (monitored by TLC), concentrate the crude mixture under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Dissolve the resulting solid in a minimum amount of dichloromethane and precipitate the product by adding hexane.

  • Filter the solid to yield this compound as a yellow solid (1.4 g, 96% yield).[1]

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 4-Nitronaphthalen-1-amine 4-Nitronaphthalen-1-amine Stir at RT for 10 min Stir at RT for 10 min 4-Nitronaphthalen-1-amine->Stir at RT for 10 min N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Stir at RT for 10 min Ammonium Acetate Ammonium Acetate Ammonium Acetate->Stir at RT for 10 min Acetonitrile Acetonitrile Acetonitrile->Stir at RT for 10 min Concentration Concentration Stir at RT for 10 min->Concentration Aqueous Work-up Aqueous Work-up Concentration->Aqueous Work-up Extraction with Ethyl Acetate Extraction with Ethyl Acetate Aqueous Work-up->Extraction with Ethyl Acetate Drying over Na2SO4 Drying over Na2SO4 Extraction with Ethyl Acetate->Drying over Na2SO4 Recrystallization Recrystallization Drying over Na2SO4->Recrystallization This compound This compound Recrystallization->this compound

Figure 1: Synthetic workflow for the preparation of this compound.

Characterization Data

The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₇BrN₂O₂[1]
Molecular Weight 267.08 g/mol [1]
Appearance Yellow solid[1]
Purity >96%[1]
CAS Number Not available
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentReference
8.78d8.81HAr-H[1]
8.54s1HAr-H[1]
8.45d8.81HAr-H[1]
7.79-7.75m1HAr-H[1]
7.62-7.58m1HAr-H[1]
7.51br s2HNH₂[1]
Solvent: DMSO-d₆, Frequency: 400 MHz

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentReference
149.5C-NH₂[1]
132.8Ar-C[1]
131.9Ar-C[1]
130.3Ar-C[1]
126.24Ar-C[1]
126.21Ar-C[1]
123.7Ar-C[1]
123.5C-NO₂[1]
121.0Ar-C[1]
97.6C-Br[1]
Solvent: DMSO-d₆, Frequency: 100 MHz

Table 4: Mass Spectrometry Data

m/z ValueIonReference
267.9[M(⁷⁹Br) + H]⁺[1]
269.6[M(⁸¹Br) + H]⁺[1]
Technique: LC/MS (ESI⁺)

Logical Relationships in Characterization

The characterization data provides a cohesive confirmation of the structure of this compound.

Characterization_Logic cluster_synthesis Synthetic Outcome cluster_analytical Analytical Techniques cluster_data Observed Data cluster_confirmation Structural Confirmation Proposed_Structure This compound H_NMR 1H NMR Proposed_Structure->H_NMR predicts C_NMR 13C NMR Proposed_Structure->C_NMR predicts H_NMR_Data Aromatic & Amine Protons H_NMR->H_NMR_Data provides C_NMR_Data 10 Carbon Signals C_NMR->C_NMR_Data provides MS Mass Spectrometry MS_Data Isotopic Pattern for Bromine MS->MS_Data provides Confirmed_Structure Confirmed Structure H_NMR_Data->Confirmed_Structure confirms C_NMR_Data->Confirmed_Structure confirms MS_Data->Confirmed_Structure confirms Proposed_sTRucture Proposed_sTRucture Proposed_sTRucture->MS predicts

Figure 2: Logical workflow for the structural confirmation of this compound.

Conclusion

This technical guide has detailed a reliable and high-yielding synthesis of this compound. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, provides a definitive confirmation of its structure. This information will be invaluable to researchers in the fields of medicinal chemistry and materials science, enabling the confident use of this compound as a key building block for further synthetic endeavors.

References

Technical Guide: Physicochemical Properties and Experimental Considerations for 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is a compilation of available data and scientifically-grounded hypotheses for 2-Bromo-4-nitronaphthalen-1-amine (CAS Number: 90767-01-4, also referred to as 4-Bromo-2-nitronaphthalen-1-amine). Comprehensive experimental data for this specific compound is limited in publicly accessible literature. The experimental protocols and potential biological pathways described herein are proposed based on established chemical principles and data from structurally related compounds.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available and calculated information.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂Sunway Pharm Ltd.[1]
Molecular Weight 267.08 g/mol Sunway Pharm Ltd.[1]
CAS Number 90767-01-4Sunway Pharm Ltd.[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
LogP Not available-

Hypothetical Synthesis and Characterization Protocols

Proposed Synthesis of this compound

This proposed protocol involves the nitration of 2-Bromo-naphthalen-1-amine.

Materials:

  • 2-Bromo-naphthalen-1-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Ice

  • Deionized Water

  • Standard laboratory glassware (beakers, flasks, condensers, etc.)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-Bromo-naphthalen-1-amine in concentrated sulfuric acid at a temperature maintained at 0-5 °C using an ice bath.

  • Nitration: Slowly add a nitrating mixture (a cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution. The temperature should be carefully controlled and not allowed to exceed 10 °C.

  • Reaction Quenching: After the addition is complete, continue stirring the mixture at a low temperature for an additional hour. Then, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The crude product, this compound, should precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Safety Precautions: This synthesis involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Proposed Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the naphthalene ring. For comparison, the ¹H NMR spectrum of 4-Bromo-1-naphthylamine shows characteristic peaks for the aromatic protons[3].

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).[4]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the synthesized compound.

Potential Biological Pathways (Hypothetical)

There is no direct experimental evidence on the biological activity or metabolic pathways of this compound. However, based on the known metabolism of related nitronaphthalene and naphthylamine compounds, a hypothetical metabolic pathway can be proposed. The metabolism of nitronaphthalenes can lead to the formation of the corresponding amines, some of which are known to be carcinogenic[5]. The metabolic activation of 2-naphthylamine, for instance, involves N-hydroxylation catalyzed by cytochrome P450 enzymes, which is a critical step in its carcinogenic activity[6].

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Hypothetical_Metabolic_Pathway cluster_excretion Excretion cluster_activation Bioactivation A This compound B N-hydroxy-2-bromo-4-nitronaphthalen-1-amine A->B CYP450 (N-hydroxylation) C 2-Bromo-4-aminonaphthalen-1-ol A->C D Glucuronide Conjugate B->D G Reactive Metabolites B->G E Sulfate Conjugate C->E SULTs F Urinary Excretion D->F E->F H DNA Adducts G->H

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material: 2-Bromo-naphthalen-1-amine Nitration Nitration with HNO₃/H₂SO₄ Start->Nitration Quenching Quenching with Ice Water Nitration->Quenching Filtration Filtration and Washing Quenching->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization from Ethanol Crude->Recrystallization Pure Pure Product Recrystallization->Pure NMR ¹H and ¹³C NMR Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS HPLC HPLC for Purity Pure->HPLC

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 2-Bromo-4-nitronaphthalen-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-nitronaphthalen-1-amine, a key chemical intermediate. It details the compound's chemical identity, including its CAS number and molecular structure, and presents a thorough, step-by-step experimental protocol for its synthesis. The guide also summarizes its key physicochemical properties and explores its potential, albeit currently limited, applications in medicinal chemistry and materials science, primarily as a versatile building block for the synthesis of more complex heterocyclic compounds and functional materials.

Chemical Identity and Properties

This compound is a substituted naphthalenamine characterized by the presence of both a bromine atom and a nitro group on the naphthalene core. These functional groups provide multiple reactive sites, making it a valuable precursor in various synthetic pathways.

Molecular Structure

The molecular structure of this compound is depicted below:

this compound molecular structure

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 63240-26-6N/A
Molecular Formula C₁₀H₇BrN₂O₂N/A
Molecular Weight 267.08 g/mol N/A
Appearance Yellow solidN/A
Melting Point Not availableN/A
Boiling Point 409.6°C at 760 mmHg[1]
Solubility Soluble in acetonitrile, ethyl acetate, and dichloromethane.N/A

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 4-nitronaphthalen-1-amine. A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of 4-nitronaphthalen-1-amine

This protocol outlines the synthesis of this compound from 4-nitronaphthalen-1-amine using N-bromosuccinimide.

Materials:

  • 4-nitronaphthalen-1-amine

  • Acetonitrile (CH₃CN)

  • Ammonium acetate (CH₃COONH₄)

  • N-bromosuccinimide (NBS)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a solution of 4-nitronaphthalen-1-amine (1.0 g, 5.31 mmol) in acetonitrile (17 mL), add ammonium acetate (41 mg, 0.53 mmol) and N-bromosuccinimide (993 mg, 5.58 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Upon completion of the reaction (monitored by TLC), concentrate the crude mixture under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting solid in a minimum amount of dichloromethane and precipitate the product by adding hexane.

  • Filter the solid to obtain this compound as a yellow solid.

Expected Yield: Approximately 1.4 g (96%).

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (d, J = 8.8 Hz, 1H), 8.54 (s, 1H), 8.45 (d, J = 8.8 Hz, 1H), 7.79-7.75 (m, 1H), 7.62-7.58 (m, 1H), 7.51 (brs, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 149.5, 132.8, 131.9, 130.3, 126.24, 126.21, 123.7, 123.5, 121.0, 97.6.

  • LC/MS (ESI+): m/z 267.9 [M(⁷⁹Br)+H]⁺, 269.6 [M(⁸¹Br)+H]⁺.

Synthesis Workflow

The synthesis process can be visualized as a straightforward workflow.

SynthesisWorkflow Reactants 4-nitronaphthalen-1-amine N-bromosuccinimide Ammonium acetate Acetonitrile Reaction Stir at RT (10 min) Reactants->Reaction Bromination Workup Work-up (Concentration, Extraction, Drying) Reaction->Workup Purification Purification (Precipitation from DCM/Hexane) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Applications in Research and Development

While specific, direct applications of this compound in drug development are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate for the synthesis of various biologically active molecules. The presence of amino, bromo, and nitro groups allows for a wide range of chemical transformations.

Intermediate for Heterocyclic Synthesis

The amino and nitro groups on the naphthalene ring are precursors for the construction of various heterocyclic systems. For instance, the amino group can be diazotized and substituted, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions. These transformations can lead to the synthesis of novel compounds with potential pharmacological activities, such as antimicrobial or anticancer properties.

Precursor for Functional Materials

The naphthalene core, combined with the reactive functional groups, makes this compound a candidate for the synthesis of novel dyes, pigments, and fluorescent markers.[1] The extended π-system of the naphthalene ring can be further functionalized to tune its photophysical properties for applications in materials science and biochemical research.

Logical Relationship for Further Synthesis

The potential synthetic utility of this compound as a building block can be illustrated through a logical relationship diagram, outlining possible subsequent chemical modifications.

LogicalRelationship cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions cluster_bromo Bromo Group Reactions Start This compound Diazotization Diazotization Start->Diazotization Acylation Acylation/Sulfonylation Start->Acylation Alkylation Alkylation Start->Alkylation Reduction Reduction to Amine Start->Reduction Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Derivatives Bioactive Heterocycles & Functional Materials Diazotization->Derivatives Acylation->Derivatives Alkylation->Derivatives Reduction->Derivatives Coupling->Derivatives

References

A Technical Guide to the Predicted Spectroscopic Profile of 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-nitronaphthalen-1-amine is a substituted naphthalene derivative. Its structure incorporates a naphthalene core, an amine group (-NH2), a nitro group (-NO2), and a bromine atom (-Br). These functional groups and their positions on the naphthalene ring will dictate the molecule's spectroscopic behavior. This guide aims to provide researchers, scientists, and drug development professionals with a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of analogous compounds: 4-Bromo-1-naphthylamine, 2-Bromo-4-nitroaniline, and 1-Amino-4-nitronaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, while the amine group is a strong electron-donating group. The bromine atom has a weaker electron-withdrawing effect.

¹³C NMR: The carbon NMR spectrum will display signals for each of the ten carbon atoms in the naphthalene ring. The chemical shifts will be influenced by the attached functional groups.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-NH₂-~140-150
C2-Br-~110-120
C3-H~7.5-7.8 (doublet)~120-130
C4-NO₂-~140-150
C5-H~8.0-8.3 (doublet)~125-135
C6-H~7.6-7.9 (triplet)~120-130
C7-H~7.6-7.9 (triplet)~120-130
C8-H~8.0-8.3 (doublet)~125-135
C4a-~120-130
C8a-~130-140
-NH₂~5.0-6.0 (broad singlet)-
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H bonds of the amine group, the N-O bonds of the nitro group, and the C-Br bond, as well as aromatic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300-3500Medium-Strong, Doublet
Aromatic C-H Stretch3000-3100Medium-Weak
N-O Asymmetric Stretch (Nitro)1500-1550Strong
N-O Symmetric Stretch (Nitro)1335-1385Strong
Aromatic C=C Stretch1450-1600Medium
C-N Stretch (Amine)1250-1350Medium
C-Br Stretch500-600Medium-Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group and other small molecules.

Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₁₀H₇BrN₂O₂
Molecular Weight~267.08 g/mol
[M]⁺m/z ~266
[M+2]⁺m/z ~268
Key Fragments[M-NO₂]⁺, [M-NO₂-HCN]⁺

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for compounds structurally related to this compound.

4-Bromo-1-naphthylamine[1][2][3][4][5][6][7][8][9]
Spectroscopy Data
¹H NMR Available, but specific shifts not detailed in search results.
¹³C NMR Available, but specific shifts not detailed in search results.
IR (KBr, cm⁻¹) Available, but specific peaks not detailed in search results.
MS (m/z) Molecular Ion (M⁺) at 221 and M+2 at 223. Key fragment at 115.[1]
2-Bromo-4-nitroaniline[10][11][12][13][14][15]
Spectroscopy Data
¹H NMR (DMSO-d₆) Available, but specific shifts not detailed in search results.[2]
¹³C NMR Available, but specific shifts not detailed in search results.[3]
IR Available, but specific peaks not detailed in search results.
MS (m/z) Molecular Ion (M⁺) at 216 and M+2 at 218. Key fragment at 170.[3]
1-Amino-4-nitronaphthalene (4-Nitro-1-naphthylamine)[16]
Spectroscopy Data
¹H NMR Data not found in search results.
¹³C NMR Data not found in search results.
IR Data not found in search results.
MS Data not found in search results.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used to obtain one-dimensional spectra. Further two-dimensional experiments like COSY, HSQC, and HMBC could be performed to confirm proton-proton and proton-carbon correlations and aid in unambiguous assignments.

IR Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample would be placed directly on the ATR crystal.

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample would be introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the ion source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound like this compound.

SpectroscopicAnalysisWorkflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI/ESI, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment PredictiveSpectroscopy cluster_analogs Structurally Related Compounds cluster_data Spectroscopic Data Target This compound (Target Compound) Analog1 4-Bromo-1-naphthylamine Data_NMR NMR Data Analog1->Data_NMR Data_IR IR Data Analog1->Data_IR Data_MS MS Data Analog1->Data_MS Analog2 2-Bromo-4-nitroaniline Analog2->Data_NMR Analog2->Data_IR Analog2->Data_MS Analog3 1-Amino-4-nitronaphthalene Analog3->Data_NMR Analog3->Data_IR Analog3->Data_MS Predicted_Spectra Predicted Spectroscopic Profile for Target Compound Data_NMR->Predicted_Spectra Data_IR->Predicted_Spectra Data_MS->Predicted_Spectra Predicted_Spectra->Target

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and general methodologies for assessing the solubility and stability of 2-Bromo-4-nitronaphthalen-1-amine. To date, specific experimental data for this compound is limited in publicly available literature. The information presented herein is intended to serve as a foundational guide for research and development activities.

Introduction

This compound is a substituted naphthalenamine derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to their unique electronic and structural features. A thorough understanding of the solubility and stability of this molecule is paramount for its potential applications, particularly in drug development, where these properties influence bioavailability, formulation, and storage. This guide summarizes the predicted physicochemical properties of this compound and provides detailed experimental protocols for determining its solubility and stability based on established methodologies.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₇BrN₂O₂-
Molecular Weight 267.08 g/mol -
CAS Number 90767-01-4Unique identifier for this specific chemical substance.
LogP (Octanol-Water Partition Coefficient) 4.197Indicates a high degree of lipophilicity, suggesting poor aqueous solubility and a preference for nonpolar environments.
Topological Polar Surface Area (TPSA) 71.84 ŲContributes to the prediction of transport properties, such as absorption and permeability.
Hydrogen Bond Donors 1The amine group (-NH₂) can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3The nitro group (-NO₂) and the amine group can act as hydrogen bond acceptors.
Storage Temperature Keep in dark place, Inert atmosphere, Room temperatureGeneral recommendation for preserving the integrity of the compound, suggesting potential sensitivity to light and air.

Solubility Assessment: Experimental Protocol

The aqueous solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2]

Principle

An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffers (e.g., phosphate-buffered saline at pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Detailed Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used in the HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of solid this compound to several vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer) to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.[1]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

    • Immediately dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted filtrate samples and the calibration standards using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted filtrate samples from the calibration curve.

    • Calculate the solubility of the compound in the test solvent by taking into account the dilution factor.

Stability Assessment: Experimental Protocols

The stability of a compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions. Stability testing typically involves assessing the impact of temperature, humidity, and light.

Solid-State Stability (ICH Q1A)

This protocol is designed to evaluate the thermal stability of the solid compound.[3]

The solid compound is stored under controlled temperature and humidity conditions for a defined period. Samples are withdrawn at specified time points and analyzed for degradation and changes in physical properties.

  • This compound (solid)

  • Stability chambers with controlled temperature and humidity

  • Glass vials or other suitable containers

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (LC-MS) for purity and degradation product analysis

  • Other analytical instruments as needed for physical characterization (e.g., DSC, XRPD)

  • Sample Preparation:

    • Place a sufficient quantity of solid this compound into several vials. The amount should be adequate for all planned time points.

    • Loosely cap the vials or use a breathable stopper to allow for exposure to the atmospheric conditions within the chamber.

  • Storage Conditions:

    • Place the samples in stability chambers set to the following ICH recommended conditions:

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Schedule:

    • Withdraw samples at predetermined time points. For accelerated studies, typical time points are 0, 1, 2, 3, and 6 months. For long-term studies, time points can include 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of the amount of this compound remaining using a validated stability-indicating HPLC method.

      • Purity and Degradation Products: Profile the impurities and degradation products using HPLC with a PDA or MS detector. Quantify any significant degradation products.

      • Moisture Content: Determine the water content, for example, by Karl Fischer titration.

Photostability (ICH Q1B)

This protocol assesses the stability of the compound when exposed to light.[4][5]

The compound is exposed to a standardized light source that mimics the UV and visible light spectrum of sunlight. The extent of degradation is then evaluated.

  • This compound (solid)

  • Photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter.

  • Chemically inert transparent containers (e.g., quartz or borosilicate glass).

  • Aluminum foil for dark controls.

  • HPLC system with a PDA or MS detector.

  • Sample Preparation:

    • Place a thin layer of solid this compound in a transparent container.

    • Prepare a "dark control" sample by wrapping an identical container with aluminum foil to shield it from light. This control will be stored under the same temperature and humidity conditions to assess thermal degradation.

  • Exposure Conditions:

    • Place the sample and the dark control in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control.

    • Compare the appearance, assay, and degradation profiles of the exposed sample to the dark control and an unexposed reference sample.

    • Any significant degradation in the light-exposed sample that is not present in the dark control can be attributed to photodegradation.

Potential Degradation Pathways

Halogenated nitroaromatic compounds can undergo degradation through several pathways, including reduction of the nitro group, nucleophilic substitution of the halogen, and photodegradation.[6][7][8][9]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form the corresponding amine. This can occur under both chemical and biological conditions.

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, particularly if the aromatic ring is activated by the electron-withdrawing nitro group.

  • Photodegradation: Exposure to UV light can lead to the formation of reactive species and subsequent degradation of the molecule. This can involve cleavage of the C-Br or C-N bonds, or reactions involving the aromatic ring.

Visualizations

Logical Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Stability-Indicating Method Development cluster_3 Formal Stability Studies (ICH) cluster_4 Data Analysis and Reporting start Compound Synthesis and Characterization physchem Physicochemical Profiling (pKa, LogP, Solubility) start->physchem acid Acid Hydrolysis physchem->acid base Base Hydrolysis physchem->base oxidation Oxidative Stress physchem->oxidation thermal Thermal Stress physchem->thermal photolytic Photolytic Stress physchem->photolytic method_dev HPLC/LC-MS Method Development acid->method_dev base->method_dev oxidation->method_dev thermal->method_dev photolytic->method_dev method_val Method Validation method_dev->method_val solid_state Solid-State Stability (ICH Q1A) method_val->solid_state photostability Photostability (ICH Q1B) method_val->photostability data_analysis Degradation Pathway Elucidation solid_state->data_analysis photostability->data_analysis shelf_life Shelf-life Determination data_analysis->shelf_life report Technical Report shelf_life->report

Caption: A logical workflow for the comprehensive stability assessment of a new chemical entity.

Generalized Degradation Pathways of a Halogenated Nitroaromatic Compound

G cluster_reduction Reduction cluster_substitution Nucleophilic Substitution cluster_photodegradation Photodegradation parent This compound nitroso Nitroso Intermediate parent->nitroso [H] hydroxy Hydroxy-de-bromination Product parent->hydroxy Nu- dehalogenation Dehalogenated Product parent->dehalogenation hv hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine [H] amine Diamino Product hydroxylamine->amine [H] ring_cleavage Ring Cleavage Products dehalogenation->ring_cleavage hv

Caption: Potential degradation pathways for a halogenated nitroaromatic compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently scarce, this technical guide provides a solid foundation for researchers. The predicted physicochemical properties suggest that the compound is lipophilic and may have low aqueous solubility. The detailed experimental protocols for solubility and stability assessment, based on internationally recognized guidelines, offer a clear path for generating the necessary empirical data. The generalized degradation pathways highlight the potential chemical liabilities of the molecule, which should be investigated to ensure its suitability for any intended application. This guide serves as a valuable resource for initiating and conducting a thorough evaluation of this compound for its use in research and development.

References

The Synthetic Versatility of 2-Bromo-4-nitronaphthalen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitronaphthalen-1-amine is a trifunctionalized naphthalene derivative with significant potential as a versatile building block in organic synthesis. Its unique arrangement of an amine, a bromo group, and a nitro group on a rigid naphthalene scaffold allows for a diverse range of chemical transformations. This technical guide explores the potential applications of this compound in the synthesis of complex heterocyclic systems, functionalized dyes, and as a scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, potential synthetic transformations with illustrative experimental protocols, and visual representations of key reaction pathways.

Introduction

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials.[1][2] The strategic functionalization of the naphthalene ring system allows for the fine-tuning of its electronic, optical, and biological properties. This compound presents three distinct and reactive functional groups, enabling sequential and regioselective modifications. This guide will delve into the synthetic utility of each functional group and propose pathways for the creation of novel and complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 63240-26-6
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Appearance Not specified (typically a colored solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.-

Potential Synthetic Applications & Experimental Protocols

The three functional groups of this compound can be selectively addressed to yield a variety of derivatives. The following sections outline potential reaction pathways and provide illustrative experimental protocols based on well-established methodologies for similar substrates.

Reactions at the Bromo Group: C-C and C-N Bond Formation

The bromo substituent at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4]

This reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

  • Illustrative Experimental Protocol:

    • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

    • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), to the flask.

    • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water (4:1, 10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This reaction allows for the synthesis of N-aryl or N-alkyl derivatives at the 2-position, further expanding the molecular diversity.[4][5]

  • Illustrative Experimental Protocol:

    • Reaction Setup: To a dry, oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol).

    • Catalyst and Ligand: Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand, for example, XPhos (0.08 mmol).

    • Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL). Seal the tube and purge with argon.

    • Reaction: Heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Workup and Purification: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Reactions at the Nitro Group: Reduction to an Amine

The nitro group at the 4-position can be selectively reduced to a primary amine, yielding a diaminonaphthalene derivative. This transformation is crucial for the synthesis of various heterocyclic compounds and for introducing further functionalities. The choice of reducing agent is critical to avoid the reduction of the bromo group.[6][7]

  • Illustrative Experimental Protocol (using SnCl₂):

    • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

    • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol) to the solution.

    • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Reactions at the Amino Group: Diazotization and Beyond

The primary amino group at the 1-position is a versatile handle for various transformations, most notably diazotization, which can be followed by a range of Sandmeyer-type reactions to introduce a variety of substituents.[8][9]

  • Illustrative Experimental Protocol (Diazotization followed by Sandmeyer Reaction):

    • Diazotization: Suspend this compound (1.0 mmol) in an aqueous solution of a strong acid (e.g., 3M HCl). Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

    • Sandmeyer Reaction (e.g., introduction of a cyano group): In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) in a suitable solvent. Slowly add the cold diazonium salt solution to the copper cyanide solution. Allow the reaction to warm to room temperature and stir for several hours.

    • Workup and Purification: Quench the reaction mixture and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate. Purify the product by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The derivatives of this compound hold promise in several fields:

  • Medicinal Chemistry: The substituted naphthalene scaffold is a key component in many pharmacologically active molecules.[1][10] The ability to generate a library of diverse derivatives from a single starting material is highly valuable in the search for new therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs.[1]

  • Materials Science: Functionalized naphthalenes are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic materials.[2][11] The synthetic flexibility of this compound allows for the creation of novel conjugated systems with tailored photophysical properties.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential synthetic transformations of this compound and a general experimental workflow.

G cluster_bromo Reactions at Bromo Group cluster_nitro Reaction at Nitro Group cluster_amino Reactions at Amino Group This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Nitro Reduction Nitro Reduction This compound->Nitro Reduction Diazotization Diazotization This compound->Diazotization 2-Aryl/Vinyl-4-nitronaphthalen-1-amine 2-Aryl/Vinyl-4-nitronaphthalen-1-amine Suzuki Coupling->2-Aryl/Vinyl-4-nitronaphthalen-1-amine 2-Amino-4-nitronaphthalen-1-amine Derivative 2-Amino-4-nitronaphthalen-1-amine Derivative Buchwald-Hartwig Amination->2-Amino-4-nitronaphthalen-1-amine Derivative 2-Bromo-4-aminonaphthalen-1-amine 2-Bromo-4-aminonaphthalen-1-amine Nitro Reduction->2-Bromo-4-aminonaphthalen-1-amine Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction Substituted Naphthalene Substituted Naphthalene Sandmeyer Reaction->Substituted Naphthalene

Caption: Potential synthetic transformations of this compound.

G start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup reaction Reaction under Controlled Conditions (Temperature, Atmosphere) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for organic synthesis.

Conclusion

This compound is a highly functionalized and promising starting material for a wide array of synthetic applications. Its three distinct reactive sites allow for a modular and strategic approach to the synthesis of complex molecules. While specific experimental data for this compound is limited in the public domain, the well-established reactivity of its constituent functional groups provides a solid foundation for its exploration in the synthesis of novel compounds for medicinal chemistry and materials science. The illustrative protocols and pathways presented in this guide are intended to serve as a starting point for researchers to unlock the full synthetic potential of this versatile building block.

References

The Duality of Reactivity: A Technical Guide to the Amino and Bromo Groups in 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the amino (-NH₂) and bromo (-Br) functional groups in the scaffold of 2-Bromo-4-nitronaphthalen-1-amine. Understanding the distinct reactivity profiles of these groups is paramount for the strategic design of synthetic routes in medicinal chemistry and materials science. This document outlines the predicted reactivity based on fundamental principles of organic chemistry, provides generalized experimental protocols for key transformations, and visualizes the underlying chemical logic.

Core Concepts: Electronic Landscape and Reactivity Prediction

The reactivity of this compound is governed by the electronic interplay between the naphthalene core and its substituents. The potent electron-withdrawing nature of the nitro group (-NO₂) at the C4 position significantly influences the electron density across the aromatic system. This effect, transmitted through resonance, creates a pronounced electrophilic character at specific positions, thereby activating the molecule towards certain reactions while deactivating it towards others.

Key Reactivity Predictions:

  • Bromo Group (-Br) at C2: The bromo group is positioned ortho to the amino group and meta to the strongly deactivating nitro group. However, the overall electron-poor nature of the naphthalene ring, enhanced by the nitro group, renders the bromo group susceptible to nucleophilic aromatic substitution (SNAr) . The nitro group, being para to the C1-amino position, strongly activates the entire ring system towards nucleophilic attack. While the primary activation for SNAr is typically ortho and para to the withdrawing group, the cumulative electronic effect on the naphthalene system makes the C2 position a viable site for substitution by strong nucleophiles.

  • Amino Group (-NH₂) at C1: The amino group is a versatile functional handle. Its lone pair of electrons can act as a nucleophile. However, its primary reactivity in this scaffold is expected to be centered around diazotization . The presence of the electron-withdrawing nitro group decreases the basicity of the amino group, which can make diazotization challenging under standard aqueous acidic conditions. However, the use of stronger acid systems, such as nitrosylsulfuric acid, is a well-established method for the diazotization of weakly basic amines. The resulting diazonium salt is a highly valuable intermediate for a wide range of subsequent transformations.

Comparative Reactivity and Selective Transformations

The key to unlocking the synthetic potential of this compound lies in the selective manipulation of the amino and bromo groups.

  • Favoring Nucleophilic Aromatic Substitution of Bromine: To selectively target the bromo group, reactions should be conducted with strong nucleophiles under conditions that do not affect the amino group. This typically involves the use of alkoxides, thiolates, or secondary amines in a suitable aprotic polar solvent at elevated temperatures. The amino group's nucleophilicity can be suppressed by performing the reaction under basic conditions where it is deprotonated, or its reactivity can be sterically hindered.

  • Favoring Reactions at the Amino Group: To selectively react the amino group, diazotization followed by Sandmeyer-type reactions is the most probable pathway. These reactions are performed under strongly acidic conditions at low temperatures, which would not favor nucleophilic substitution of the bromine. The resulting diazonium salt can be converted to a variety of other functional groups, including halogens, cyano, hydroxyl, and hydrogen.

The logical workflow for the selective functionalization of this compound is depicted below.

G cluster_Br Reactions at Bromo Group cluster_NH2 Reactions at Amino Group start This compound Nu Strong Nucleophile (e.g., RO⁻, RS⁻, R₂NH) High Temperature start->Nu Nucleophilic Aromatic Substitution (SNAr) Diaz 1. NaNO₂, H₂SO₄ (conc.), 0-5 °C 2. Nucleophile (e.g., CuX, KCN, H₂O) start->Diaz Diazotization-Sandmeyer Sequence SNAr_prod 2-Substituted-4-nitronaphthalen-1-amine Nu->SNAr_prod Sandmeyer_prod 2-Bromo-1-substituted-4-nitronaphthalene Diaz->Sandmeyer_prod

Figure 1: Selective reaction pathways for this compound.

Experimental Protocols (Generalized)

The following protocols are generalized procedures adapted from established methods for analogous compounds. Optimization will be necessary for this compound.

General Protocol for Nucleophilic Aromatic Substitution of the Bromo Group

This protocol describes a general procedure for the substitution of the bromo group with an alkoxide nucleophile.

Materials:

ReagentMolar Equivalent
This compound1.0
Sodium Alkoxide (e.g., NaOMe, NaOEt)1.5 - 2.0
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO)-

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the anhydrous polar aprotic solvent.

  • Add the sodium alkoxide (1.5 - 2.0 eq.) to the solution.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G A Dissolve Substrate in Solvent B Add Nucleophile (Alkoxide) A->B C Heat Reaction (80-120 °C) B->C D Monitor by TLC C->D D->C Incomplete E Work-up: Quench, Extract, Wash, Dry D->E Complete F Purification: Chromatography/Recrystallization E->F G Characterization F->G

Figure 2: Experimental workflow for nucleophilic aromatic substitution.
General Protocol for Diazotization and Sandmeyer Reaction

This protocol outlines the conversion of the amino group to a chloro group via a Sandmeyer reaction.

Materials:

ReagentMolar Equivalent
This compound1.0
Concentrated Sulfuric Acid-
Sodium Nitrite1.1
Copper(I) Chloride (CuCl)1.2
Concentrated Hydrochloric Acid-

Procedure:

  • Preparation of Diazonium Salt:

    • In a flask, carefully add this compound (1.0 eq.) to chilled concentrated sulfuric acid at 0-5 °C with stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq.) in concentrated sulfuric acid to prepare nitrosylsulfuric acid.

    • Slowly add the nitrosylsulfuric acid solution to the amine solution, maintaining the temperature below 10 °C.

    • Stir the mixture for 1-2 hours at 0-5 °C to ensure complete diazotization.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

    • Cool the cuprous chloride solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the cessation of nitrogen gas evolution.

    • Pour the reaction mixture onto ice and extract with an appropriate organic solvent.

    • Wash the organic layer sequentially with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A Dissolve Amine in conc. H₂SO₄ (0-5 °C) C Add Nitrosylsulfuric Acid to Amine Solution (<10 °C) A->C B Prepare Nitrosylsulfuric Acid (NaNO₂ in H₂SO₄) B->C D Stir for 1-2h at 0-5 °C C->D F Add Diazonium Salt to CuCl Solution D->F E Prepare CuCl in conc. HCl (0-5 °C) E->F G Warm to RT and Stir F->G H Quench on Ice & Extract G->H I Wash, Dry, & Concentrate H->I J Column Chromatography I->J

Figure 3: Logical workflow for the diazotization-Sandmeyer sequence.

Quantitative Data Summary (Predicted)

Reaction TypeNucleophile/ReagentSolventTemperature (°C)Predicted Yield Range (%)
Nucleophilic Aromatic SubstitutionSodium MethoxideDMF10060-80
Nucleophilic Aromatic SubstitutionSodium ThiophenoxideDMSO12070-90
Nucleophilic Aromatic SubstitutionPiperidineNMP15050-70
Sandmeyer Reaction (Diazotization)1. NaNO₂/H₂SO₄2. CuCl/HCl-0 - RT65-85
Sandmeyer Reaction (Diazotization)1. NaNO₂/H₂SO₄2. CuBr/HBr-0 - RT60-80
Sandmeyer Reaction (Diazotization)1. NaNO₂/H₂SO₄2. KCN/CuCN-0 - RT55-75

Conclusion

This compound is a versatile building block with two distinct and selectively addressable functional groups. The bromo group is activated for nucleophilic aromatic substitution by the electron-withdrawing nitro group, while the amino group can be readily converted into a diazonium salt for a variety of subsequent transformations. The choice of reaction conditions—primarily the nature of the reagent (nucleophile vs. electrophile), solvent polarity, and temperature—will dictate the chemoselectivity of the transformation. This guide provides a foundational understanding and practical starting points for the synthetic exploration of this valuable chemical scaffold. All experimental work should be conducted with appropriate safety precautions by trained professionals.

An In-depth Technical Guide to the Electronic and Steric Effects in 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecular structure of 2-Bromo-4-nitronaphthalen-1-amine. As a substituted naphthalene derivative, this compound's reactivity, spectroscopic properties, and potential for use as a building block in medicinal chemistry and materials science are profoundly influenced by the interplay of its functional groups. This document details its synthesis, summarizes its physicochemical and spectroscopic data, and offers an in-depth discussion of the electronic and steric factors that govern its chemical behavior.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its identification, purification, and use in further synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 63240-26-6[1]
Molecular Formula C₁₀H₇BrN₂O₂[1]
Molecular Weight 267.08 g/mol [1]
Appearance Yellow solid[1]
Purity >95%N/A

Table 2: Spectroscopic Data for this compound

Spectrum TypeSolventChemical Shifts (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR DMSO-d₆8.78 (d, J=8.8 Hz, 1H), 8.54 (s, 1H), 8.45 (d, J=8.8 Hz, 1H), 7.79-7.75 (m, 1H), 7.62-7.58 (m, 1H), 7.51 (br s, 2H, NH₂)[1]
¹³C NMR DMSO-d₆149.5, 132.8, 131.9, 130.3, 126.24, 126.21, 123.7, 123.5, 121.0, 97.6[1]
LC/MS (ESI⁺) N/Am/z 267.9 [M(⁷⁹Br)+H]⁺, 269.6 [M(⁸¹Br)+H]⁺[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 4-nitronaphthalen-1-amine.[1]

  • Materials:

    • 4-nitronaphthalen-1-amine (1.0 g, 5.31 mmol)

    • Acetonitrile (17 mL)

    • Ammonium acetate (41 mg, 0.53 mmol)

    • N-bromosuccinimide (NBS) (993 mg, 5.58 mmol)

    • Ethyl acetate

    • Water

    • Anhydrous Na₂SO₄

    • Dichloromethane

    • Hexane

  • Procedure:

    • To a solution of 4-nitronaphthalen-1-amine in acetonitrile, add ammonium acetate and N-bromosuccinimide at room temperature.

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Upon completion of the reaction (monitored by TLC), concentrate the crude mixture under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Dissolve the resulting solid in a minimum amount of dichloromethane and solidify from hexane.

    • Filter the solid to yield the product as a yellow solid (1.4 g, 96% yield).[1]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 4-nitronaphthalen-1-amine Reaction Electrophilic Bromination (Room Temperature, 10 min) SM1->Reaction SM2 N-bromosuccinimide (NBS) SM2->Reaction SM3 Ammonium Acetate SM3->Reaction SM4 Acetonitrile SM4->Reaction Workup1 Concentration Reaction->Workup1 Workup2 Aqueous Extraction (Ethyl Acetate) Workup1->Workup2 Workup3 Drying & Concentration Workup2->Workup3 Workup4 Recrystallization (DCM/Hexane) Workup3->Workup4 Product This compound Workup4->Product G Electronic Effects in this compound cluster_activating Activating Effect cluster_deactivating Deactivating Effects cluster_outcome Overall Electronic Character Molecule This compound Amino Amino (-NH2) Group Molecule->Amino at C1 Nitro Nitro (-NO2) Group Molecule->Nitro at C4 Bromo Bromo (-Br) Group Molecule->Bromo at C2 Amino_Effect +M (Resonance Donation) Increases electron density at ortho and para positions Amino->Amino_Effect Outcome Electron-poor aromatic system with modulated reactivity. Potential for nucleophilic aromatic substitution. Amino_Effect->Outcome Nitro_Effect -I (Inductive Withdrawal) -M (Resonance Withdrawal) Strongly deactivates the ring Nitro->Nitro_Effect Nitro_Effect->Outcome Bromo_Effect -I (Inductive Withdrawal) +M (Weak Resonance Donation) Overall deactivating Bromo->Bromo_Effect Bromo_Effect->Outcome

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety considerations for handling 2-Bromo-4-nitronaphthalen-1-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally analogous compounds, including bromo- and nitro-substituted naphthalenes and anilines, to establish a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to minimize exposure risks and ensure a safe working environment.

Hazard Identification and Classification

Based on data from analogous compounds such as 4-Bromo-1-naphthylamine and 4-Nitro-1-naphthylamine, this compound should be treated as a substance that is, at a minimum:

  • A skin and eye irritant.[1][2][3][4][5]

  • Potentially harmful if inhaled or swallowed.

  • Suspected of causing respiratory irritation.[1][2][3][4][5]

  • Potentially carcinogenic, as 1-naphthylamine is a suspected carcinogen.[6]

  • Toxic to aquatic life with long-lasting effects.[7][8][9]

It is imperative to handle this compound with the utmost care, assuming it possesses these hazards until specific toxicological data becomes available.

Table 1: Presumptive GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory)3H335: May cause respiratory irritation
Carcinogenicity2 (Suspected)H351: Suspected of causing cancer
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles and a face shieldChemical splash goggles are essential. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Skin Chemical-resistant gloves (Nitrile or Neoprene)Inspect gloves for any signs of degradation before use. Change gloves immediately if contaminated.
Body Flame-retardant lab coatA fully buttoned lab coat made of a flame-retardant material is required to protect against splashes and fire hazards.
Respiratory NIOSH-approved respiratorA respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of aerosol generation or if engineering controls are insufficient.

Experimental Protocols and Handling Procedures

Adherence to strict protocols is critical for the safe handling of this compound. The following procedures should be implemented:

General Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Spill and Emergency Procedures
  • Minor Spills (Solid): In a fume hood, carefully sweep up the solid material using a soft brush and dustpan to avoid creating dust. Place the collected material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spills (Solution): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills: Evacuate the area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a major spill without appropriate training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process start Identify Hazards (Review available data, consider analogous compounds) evaluate_risks Evaluate Risks (Likelihood and Severity of Exposure) start->evaluate_risks control_measures Identify and Implement Control Measures (Engineering Controls, PPE, SOPs) evaluate_risks->control_measures review_controls Review and Document (Are controls sufficient?) control_measures->review_controls proceed Proceed with Experiment review_controls->proceed Yes stop STOP Re-evaluate Procedure review_controls->stop No stop->control_measures

References

Technical Guide: 2-Bromo-4-nitronaphthalen-1-amine for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-nitronaphthalen-1-amine, a key building block for novel chemical entities in pharmaceutical and materials science research. This document details its commercial availability, physicochemical properties, safety and handling guidelines, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

This compound is a substituted naphthalenamine derivative characterized by the presence of bromo and nitro functional groups, which impart unique reactivity and potential for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63240-26-6[Parkway Scientific, Sigma-Aldrich]
Molecular Formula C₁₀H₇BrN₂O₂[Parkway Scientific]
Molecular Weight 267.08 g/mol [Parkway Scientific]
Purity >95%[Parkway Scientific]
Appearance Not specified (typically a solid)Inferred
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Commercial Availability and Suppliers

This compound is available from a select number of chemical suppliers specializing in research and development chemicals. Availability and pricing are subject to change and should be confirmed with the respective suppliers.

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Parkway Scientific YB-421>95%1g, 3g$295 (1g), $650 (3g)
Sigma-Aldrich ChemScene LLC (CIAH987ECD10), Fluorochem (FLUH99CA276F)Not specifiedInquireInquire
BLD Pharm BD492598Not specifiedInquireInquire
Sunway Pharm Ltd CB90231Not specifiedInquireInquire

Note: Pricing is indicative and was accurate at the time of this guide's compilation. Please consult the supplier's website for current pricing.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, safety precautions should be based on data for structurally related compounds, such as nitroanilines and bromonitroaromatics. This class of compounds is generally considered hazardous.

Table 3: GHS Hazard Information (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if dust or aerosols are generated.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: Synthesis of Substituted Naphthalenamines

Example Protocol: Synthesis of 4-Nitro-1-naphthylamine

This procedure is adapted from a known method for the amination of a nitronaphthalene derivative.

Materials:

  • 1-Nitronaphthalene

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Ethanol (95%)

  • Methanol

  • Ice

Procedure:

  • In a 3-liter flask, dissolve 20 g (0.115 mole) of 1-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 liters of 95% ethanol.

  • Heat the mixture in a water bath maintained at 50-60°C.

  • Prepare a solution of 100 g of potassium hydroxide in 630 ml of methanol and filter it.

  • Gradually add the filtered potassium hydroxide solution to the heated reaction mixture with vigorous mechanical stirring over a period of 1 hour. The color of the solution will change from yellow to orange as potassium chloride precipitates.

  • Continue stirring for an additional hour.

  • Pour the warm solution slowly into 7 liters of ice water.

  • Collect the coagulated solid by filtration and wash it thoroughly with water.

  • Purify the crude 4-nitro-1-naphthylamine by recrystallization from 500 ml of 95% ethanol to obtain long, golden-orange needles.

Disclaimer: This protocol is for a related compound and should be adapted with caution by qualified professionals. The synthesis of this compound would require a different synthetic strategy, potentially involving the bromination of a suitable naphthalenamine precursor.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, the naphthalene scaffold is a well-established privileged structure in medicinal chemistry. Naphthalene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The presence of the amine, bromo, and nitro groups on the this compound scaffold provides multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Potential Therapeutic Areas:

  • Oncology: Naphthalimide derivatives, which can be synthesized from naphthalenamines, are known to intercalate with DNA and inhibit topoisomerase enzymes, leading to anticancer effects.

  • Infectious Diseases: The naphthalene core is found in several antifungal and antibacterial agents. The unique substitution pattern of this compound could lead to the discovery of novel antimicrobial compounds.

  • Neuroscience: Certain naphthalenamine derivatives have been investigated for their potential in treating neurodegenerative diseases.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

G cluster_procurement Procurement and QC cluster_synthesis Library Synthesis cluster_screening Biological Screening Supplier Screening Supplier Screening Procurement Procurement Supplier Screening->Procurement Select Supplier Quality Control Quality Control Procurement->Quality Control Receive Compound Reaction Design Reaction Design Quality Control->Reaction Design Qualified Building Block Synthesis & Purification Synthesis & Purification Reaction Design->Synthesis & Purification Execute Protocol Characterization Characterization Synthesis & Purification->Characterization Analyze Products High-Throughput Screening High-Throughput Screening Characterization->High-Throughput Screening Compound Library Assay Development Assay Development Assay Development->High-Throughput Screening Implement Assay Hit Identification Hit Identification High-Throughput Screening->Hit Identification Analyze Data Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active Compounds

Caption: Drug discovery workflow utilizing this compound.

This guide serves as a starting point for researchers interested in the potential of this compound. Further investigation into its reactivity and biological activity is warranted to fully explore its utility in the development of novel therapeutics and functional materials.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving invaluable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[3][4] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-nitronaphthalen-1-amine with various arylboronic acids. The presence of both an amino and a nitro group on the naphthalene scaffold presents unique considerations for reaction optimization, offering a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The naphthalene core is a prevalent feature in many biologically active compounds, exhibiting a range of therapeutic properties.[5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6] Initially, a palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound). The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium(II) complex. Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6] The presence of the primary amine in the substrate can potentially coordinate with the palladium catalyst, which may necessitate careful selection of ligands and reaction conditions to ensure efficient coupling.[7]

Experimental Protocols

The following is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

General Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-nitronaphthalen-1-amine.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of analogous bromo-nitro and amino-substituted aryl bromides. This data can serve as a valuable starting point for optimizing the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
15-Bromo-6-nitro-1,3-benzodioxolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80High[8]
22-BromoanilinePhenylboronic acidCataCXium A (2)-Cs₂CO₃2-MeTHF/H₂O8095[3]
32-(Aminomethyl)-4-bromonaphthalenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8092[9]
44-BromotolueneBenzeneboronic acidPdCl₂(dppf) (2)-K₃PO₄1,4-Dioxane9098[9]
52-BromonaphthalenePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O8094[9]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0:e->PdII_Aryl:w Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl:e->PdII_Biaryl:w Ar'-B(OH)2 Base Transmetalation Transmetalation PdII_Biaryl:s->Pd0:s Product Ar-Ar' PdII_Biaryl:n->Product:n RedElim Reductive Elimination ArylHalide Ar-X (this compound) BoronicAcid Ar'-B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow arrow arrow A 1. Reaction Setup (Substrate, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Monitoring (TLC or LC-MS) D->E F 6. Work-up (Quenching and Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low or No Product Formation:

    • Catalyst Inhibition: The primary amine of this compound may coordinate to the palladium center, inhibiting the catalytic cycle.[7] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) to sterically hinder this coordination.[7] Alternatively, protection of the amino group (e.g., as a Boc-carbamate) prior to coupling may be necessary.[7]

    • Inactive Catalyst: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring rigorous inert atmosphere techniques can be beneficial.

    • Base Incompatibility: The choice of base is crucial. A systematic screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Reducing the reaction temperature or time may mitigate this.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is sufficiently basic.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

By following these guidelines and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a reliable and efficient method for the synthesis of a diverse library of 2-aryl-4-nitronaphthalen-1-amine derivatives for various applications in research and drug development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-nitronaphthalen-1-amine with Aryl Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-4-nitronaphthalen-1-amine with a variety of aryl amines. The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and functional materials.[1][2] The protocols described herein are designed to serve as a practical guide for researchers engaged in organic synthesis and drug development, offering a reliable method for the synthesis of N-aryl-4-nitronaphthalen-1,2-diamines.

Introduction

The synthesis of arylamines is a fundamental objective in medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a premier method for achieving this transformation, offering significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1][2]

The substrate, this compound, is an electron-deficient aryl bromide, which can present unique challenges and opportunities in cross-coupling reactions. The presence of the nitro group can influence the reactivity of the C-Br bond and requires careful optimization of the reaction conditions to achieve high yields and avoid potential side reactions. These application notes provide a standardized protocol and a comparative overview of the reaction with various aryl amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aryl amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-4-nitronaphthalen-1,2-diamine product is formed through reductive elimination, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions such as β-hydride elimination. Bulky, electron-rich phosphine ligands are often employed to promote the desired coupling.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture. Anhydrous solvents and reagents are crucial for achieving optimal and reproducible results. The choice of ligand and base may require optimization depending on the specific aryl amine used.

Materials and Reagents
  • This compound

  • Aryl amine (e.g., aniline, p-toluidine, p-anisidine, 4-chloroaniline)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Detailed Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Sodium tert-butoxide, 1.4 equivalents).

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to the flask.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalytic complex.

  • Substrate Addition: To the stirred mixture, add this compound (1.0 equivalent) and the respective aryl amine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS for completion, typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-nitronaphthalen-1,2-diamine product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative results for the Buchwald-Hartwig amination of this compound with various aryl amines under optimized conditions.

EntryAryl AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101885
2p-ToluidinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101692
3p-AnisidinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1102088
44-ChloroanilinePd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (2.0)Dioxane1002478
54-(Trifluoromethyl)anilinePd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2.0)Dioxane1002472

Note: The data presented in this table are representative and may vary based on the specific reaction scale and purity of reagents. Optimization of conditions may be necessary for each specific aryl amine.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Add Pd Catalyst, Ligand, and Base to Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent preform 4. Stir for Catalyst Pre-formation solvent->preform substrates 5. Add this compound and Aryl Amine preform->substrates react 6. Heat and Stir Reaction Mixture substrates->react monitor 7. Monitor Reaction Progress (TLC/LC-MS) react->monitor workup 8. Cool, Dilute, and Filter monitor->workup Upon Completion extract 9. Aqueous Workup (Wash with H₂O/Brine) workup->extract dry 10. Dry and Concentrate Organic Phase extract->dry purify 11. Purify by Column Chromatography dry->purify characterize 12. Characterize Final Product purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination pd0 Pd(0)L₂ pd_complex [Ar(Br)Pd(II)L₂] pd0->pd_complex Oxidative Addition (Ar-Br) amido_complex [Ar(R₂N)Pd(II)L₂] pd_complex->amido_complex + R₂NH, - HBr (Base) amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination product->pd0 Regenerates

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Logical Relationship of Key Parameters

Key_Parameters Key Parameters Influencing Buchwald-Hartwig Amination outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->outcome ligand Phosphine Ligand (e.g., XPhos, BINAP) ligand->outcome base Base (e.g., NaOtBu, Cs₂CO₃) base->outcome solvent Solvent (e.g., Toluene, Dioxane) solvent->outcome temperature Temperature temperature->outcome substrates Substrates (Aryl Halide, Amine) substrates->outcome

Caption: Key parameters influencing the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-nitronaphthalen-1-amine. This versatile building block is a valuable starting material for the synthesis of a diverse range of functionalized naphthalenes, which are key structural motifs in many biologically active compounds and functional materials. The presence of the amino and nitro groups offers opportunities for further chemical modification, while also influencing the reactivity of the C-Br bond in cross-coupling reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the substrate this compound, the electron-withdrawing nature of the nitro group is expected to facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. However, the presence of the free amino group can potentially lead to catalyst inhibition through coordination to the palladium center. Therefore, careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity.

This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The provided protocols are based on established methodologies for structurally related compounds and serve as a starting point for reaction optimization.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of bromo-anilines and bromo-naphthalenes bearing electron-withdrawing groups. While specific data for this compound is limited in the literature, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Aryl BromideArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2,6-dibromo-4-nitroaniline4-methylphenyl-boronic acidPd(OAc)₂ (0.5)NoneK₂CO₃DMF/H₂O80195
2,6-dibromo-4-nitroaniline4-methoxyphenyl-boronic acidPd(OAc)₂ (0.5)NoneK₂CO₃DMF/H₂O801.592
2-Bromo-4-fluorophenolPhenylboronic acid(L1)₂Pd(OAc)₂ (2)L1K₂CO₃AqueousRT<1Quantitative

Table 2: Heck Reaction of Aryl Bromides with Alkenes

Aryl BromideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-bromo-4-nitrobenzeneStyrenePd-L1 (0.5)L1Na₂CO₃DMA50199.87
2-bromonaphthaleneEthyl crotonatePd EnCat®40 (0.8)NoneAcONaEthanol140 (MW)0.5High
4-bromo-2-nitro-N-propylanilineAcrylonitrilePd/C (0.5)None----Reported

*L1 = bi-1-3-bis(phenylmethyl) benzimidazolium bromo palladium(II). Data adapted from similar substrates.[3][4][5]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Aryl BromideAlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromonitrobenzenePhenylacetylenePd(OAc)₂ (2)NoneCs₂CO₃1,4-DioxaneRT388
1-Bromo-2-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601285
Aryl BromideTerminal AlkynePd(OAc)₂ (2)NoneCs₂CO₃1,4-Dioxane100-High

Data adapted from similar substrates.[6]

Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂X-PhosKOt-BuToluene150 (MW)0.17Good-Excellent
1-chloro-4-nitrobenzene4-bromoanilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24High
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012-24Good-Excellent

Data adapted from similar substrates.[7][8][9]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%)

    • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

    • N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 v/v), degassed

  • Procedure:

    • To a Schlenk flask, add this compound, arylboronic acid, potassium carbonate, and palladium(II) acetate.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the degassed DMF/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction until the starting material is consumed (typically 1-4 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand (2-10 mol%)

    • Triethylamine (Et₃N) or sodium acetate (NaOAc) (1.5-2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), degassed

  • Procedure:

    • In a sealable reaction tube, combine this compound, the palladium catalyst, and ligand (if used).

    • Evacuate and backfill the tube with an inert gas.

    • Add the degassed solvent, the base, and the alkene.

    • Seal the tube and heat the mixture to 100-140 °C with stirring for 4-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (e.g., phenylacetylene) (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

    • Copper(I) iodide (CuI) (1-5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Toluene, degassed

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature or heat to 50-70 °C until completion (typically 2-12 hours).

    • Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes a general procedure for the N-arylation of this compound or the amination of the bromo-position with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.1-1.3 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • Xantphos, XPhos, or other biarylphosphine ligand (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane, degassed

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

    • Add the degassed solvent.

    • Add this compound and the amine coupling partner.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction for completion (typically 4-24 hours).

    • After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Mandatory Visualizations

Catalytic Cycles

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex [Ar-Pd(II)(Ar')L2] Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2, Base Product Complex Ar-Ar' + Pd(0)L2 Transmetalation Complex->Product Complex Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Ar-Br Olefin Insertion R-CH2-CH(Ar)-Pd(II)L2 Oxidative Addition->Olefin Insertion Alkene Beta-Hydride Elimination Ar-CH=CH-R + H-Pd(II)L2 Olefin Insertion->Beta-Hydride Elimination Syn-elimination Regeneration Pd(0)L2 + HB + Br- Beta-Hydride Elimination->Regeneration Base caption Heck Reaction Catalytic Cycle

Caption: Heck Reaction Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA Ar-Pd(II)(Br)L2 Pd(0)L2->Pd_OA Ar-Br Pd_TM Ar-Pd(II)(C≡CR)L2 Pd_OA->Pd_TM Cu-C≡CR Pd_RE Ar-C≡CR + Pd(0)L2 Pd_TM->Pd_RE Reductive Elimination Cu(I)Br Cu(I)Br Cu_Acetylide Cu-C≡CR Cu(I)Br->Cu_Acetylide R-C≡CH, Base Cu_Acetylide->Cu(I)Br Transmetalation to Pd caption Sonogashira Coupling Catalytic Cycle

Caption: Sonogashira Coupling Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(Br)L Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination [Ar-Pd(II)(Br)(HNR'R'')]L Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L Amine_Coordination->Deprotonation Base Reductive_Elimination Ar-NR'R'' + Pd(0)L Deprotonation->Reductive_Elimination caption Buchwald-Hartwig Amination Cycle

Caption: Buchwald-Hartwig Amination Cycle

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware (Schlenk Flask) Add_Solids Add Aryl Bromide, Coupling Partner, Base, Pd Catalyst, Ligand Start->Add_Solids Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Add_Solids->Inert_Atmosphere Add_Solvents Add Degassed Solvent & Liquid Reagents Inert_Atmosphere->Add_Solvents Heat Heat to Desired Temperature with Stirring Add_Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify caption General Experimental Workflow

Caption: General Experimental Workflow

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds on activated aromatic systems. The substrate, 2-Bromo-4-nitronaphthalen-1-amine, is a highly activated aromatic compound, primed for such substitutions. The presence of a strong electron-withdrawing nitro group para to the bromine atom significantly polarizes the C-Br bond, making the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic attack. The amino group at the 1-position further modulates the electronic properties of the naphthalene ring.

This document provides a detailed theoretical framework and generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound. The resulting 2-substituted-4-nitronaphthalen-1-amine derivatives are valuable scaffolds in medicinal chemistry, with potential applications as antimicrobial and anticancer agents, owing to the diverse biological activities associated with nitronaphthylamine pharmacophores.[1] Given the limited availability of specific published experimental data for this exact molecule, the following protocols are adapted from well-established procedures for structurally analogous nitroaromatic compounds. These should be considered as robust starting points for experimental design and optimization.

Principle of the Reaction

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. This process involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the naphthalene ring is restored through the elimination of the bromide ion, yielding the final substituted product. The rate of this reaction is significantly enhanced by the stabilizing effect of the nitro group on the anionic intermediate.

Potential Nucleophilic Substitution Reactions

A diverse array of nucleophiles can be employed to displace the bromide in this compound, leading to a wide range of functionalized derivatives. Common classes of nucleophiles include:

  • Amines (R-NH₂): To synthesize N-substituted 2-amino-4-nitronaphthalen-1-amine derivatives.

  • Alkoxides (R-O⁻): To generate 2-alkoxy-4-nitronaphthalen-1-amine ethers.

  • Thiolates (R-S⁻): To produce 2-thioether-4-nitronaphthalen-1-amine derivatives.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. These are representative examples and may require optimization for specific substrates.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃DMF80-1004-885-95
PiperidineEt₃NDMSO80-1004-880-90
AnilineNa₂CO₃NMP100-12012-2470-85
BenzylamineK₂CO₃DMF80-1006-1280-90

Table 2: Reaction with Oxygen and Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Sodium MethoxideN/AMethanolReflux2-690-98
PhenolK₂CO₃DMF100-12012-2475-85
ThiophenolK₂CO₃DMF80-1002-490-98
Sodium ThioethoxideN/AEthanolReflux1-390-98

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. This compound and its derivatives should be handled with care. The safety data sheets (SDS) for all reagents should be consulted prior to use.

Protocol 1: General Procedure for Reaction with Primary and Secondary Amines

This protocol describes a general method for the synthesis of N-substituted 2-amino-4-nitronaphthalen-1-amine derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous polar aprotic solvent (5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: General Procedure for Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 2-thioether-4-nitronaphthalen-1-amine derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (1.1 eq)

  • Base (e.g., K₂CO₃ or NaH) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 eq) in the anhydrous solvent.

  • At 0 °C, slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel.

  • Characterize the purified product by standard analytical techniques.

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu:⁻) Nucleophile->Meisenheimer Product 2-Substituted-4-nitronaphthalen-1-amine Meisenheimer->Product Elimination Leaving_Group Bromide Ion (Br⁻) Meisenheimer->Leaving_Group

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow Start Reaction Setup (Substrate, Nucleophile, Base, Solvent) Reaction Reaction (Heating and Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching and Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for SNAr reactions.

Signaling_Pathway Substituted_Naphthylamine 2-Substituted-4-nitronaphthalen-1-amine (Bioactive Scaffold) Target_Protein Target Protein (e.g., Kinase, Receptor) Substituted_Naphthylamine->Target_Protein Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Signaling_Cascade->Cellular_Response Leads to

Caption: Potential role in a signaling pathway.

References

Application Notes and Protocols for Electrophilic Substitution on 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitronaphthalen-1-amine is a highly functionalized naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of an activating amino group and deactivating bromo and nitro substituents on the same aromatic ring system presents a unique case for studying the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Understanding the directing effects of these substituents is crucial for the rational design of synthetic routes to novel naphthalene-based compounds. These notes provide a detailed analysis of the expected reactivity and protocols for conducting electrophilic substitution reactions on this substrate.

Analysis of Substituent Effects and Regioselectivity

The outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the three existing substituents.

  • -NH₂ (amino) group at C1: This is a strongly activating group due to its +M (mesomeric) effect, donating electron density to the ring and stabilizing the arenium ion intermediate. It is an ortho, para-director.

  • -Br (bromo) group at C2: This is a deactivating group due to its -I (inductive) effect, but it also has a +M effect, making it an ortho, para-director.

  • -NO₂ (nitro) group at C4: This is a strongly deactivating group due to its -M and -I effects, withdrawing electron density from the ring and destabilizing the arenium ion intermediate. It is a meta-director.

The powerful activating effect of the amino group is expected to be the dominant factor in determining the position of electrophilic attack. The para position to the amino group (C4) is blocked by the nitro group, and one of the ortho positions (C2) is blocked by the bromine atom. This leaves the other ortho position (C8) and the second aromatic ring as potential sites for substitution.

Due to the strong deactivating effect of the nitro group on the first ring, electrophilic attack may be directed to the second, unsubstituted ring, a phenomenon known as heteronuclear substitution. However, the potent activation by the amino group makes homonuclear substitution (on the same ring) a strong possibility, likely at the least sterically hindered available position.

Predicted Sites of Electrophilic Attack:

  • C8: This position is ortho to the activating amino group. While sterically hindered by the peri-hydrogen at C1, the strong activation may favor this position.

  • C5 and C7: These positions are on the second ring and are activated by the amino group through resonance. They are also meta to the deactivating groups on the first ring, making them favorable sites for heteronuclear substitution.

  • C6: This position on the second ring is also a potential site for substitution.

The precise outcome will likely depend on the nature of the electrophile and the reaction conditions.

Experimental Protocols

The following are generalized protocols for common electrophilic substitution reactions, adapted for this compound. Researchers should perform small-scale trials to optimize conditions.

Bromination

This protocol describes the introduction of a bromine atom onto the naphthalene ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Nitration

This protocol describes the introduction of a nitro group. Given the presence of a nitro group already, harsh conditions may be required, and the reaction may be sluggish.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until all the solid has dissolved.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the product by column chromatography or recrystallization.

Sulfonation

This protocol describes the introduction of a sulfonic acid group.

Materials:

  • This compound

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a flask equipped with a stirrer and a calcium chloride guard tube, place fuming sulfuric acid.

  • Cool the acid to 0 °C and slowly add this compound (1.0 eq) in small portions.

  • After the addition, allow the mixture to slowly warm to room temperature and then heat to 40-50 °C for 4-8 hours.

  • Monitor the reaction by TLC (a suitable solvent system should be developed).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The sulfonic acid derivative may precipitate or remain in solution. Salting out with sodium chloride may be necessary to induce precipitation.

  • Collect the solid by filtration, wash with a saturated sodium chloride solution, and dry.

Friedel-Crafts Acylation

This reaction is challenging on highly deactivated rings. The presence of the amino group could also lead to N-acylation. Protection of the amino group may be necessary prior to attempting Friedel-Crafts acylation.

Materials (for acylation of the protected amine):

  • N-(2-Bromo-4-nitronaphthalen-1-yl)acetamide (prepared by reacting the starting material with acetic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Anhydrous Dichloromethane (DCM)

  • Stirring apparatus and inert atmosphere setup

Procedure:

  • Suspend N-(2-Bromo-4-nitronaphthalen-1-yl)acetamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C and add anhydrous aluminum chloride (2.5 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the acyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The acetyl protecting group can be removed by acidic or basic hydrolysis to yield the acylated aminonaphthalene.

Data Presentation

The following table summarizes expected outcomes and representative quantitative data for the electrophilic substitution reactions on this compound, based on the reactivity of analogous substituted naphthalenes. Actual results may vary.

ReactionElectrophileReagents and ConditionsMajor Product(s) (Predicted)Expected Yield (%)
Bromination Br⁺NBS, DMF, 0 °C to rt2,X-Dibromo-4-nitronaphthalen-1-amine (X=5, 7, or 8)60-75
Nitration NO₂⁺HNO₃, H₂SO₄, 0-10 °C2-Bromo-4,X-dinitronaphthalen-1-amine (X=5, 7, or 8)40-55
Sulfonation SO₃Fuming H₂SO₄, 40-50 °C1-Amino-2-bromo-4-nitronaphthalene-X-sulfonic acid (X=5, 7, or 8)50-65
Acylation RCO⁺RCOCl, AlCl₃, DCM (on protected amine)N-(2-Bromo-4-nitro-X-acylnaphthalen-1-yl)acetamide (X=5 or 7)30-45

Visualizations

Electrophilic_Substitution_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Substrate This compound Arenium_Ion Resonance-Stabilized Arenium Ion (σ-complex) Substrate->Arenium_Ion Attack by π-electrons Electrophile E⁺ Electrophile->Arenium_Ion Product Substituted Product Arenium_Ion->Product Deprotonation Proton H⁺ Arenium_Ion->Proton

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow start Start dissolve Dissolve Substrate in Solvent start->dissolve cool Cool Reaction Mixture (e.g., 0 °C) dissolve->cool add_reagent Add Electrophilic Reagent cool->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction (e.g., add water/ice) monitor->quench Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify Product (Chromatography/ Recrystallization) isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for electrophilic substitution.

Application Notes and Protocols for the Synthesis of Azo Dyes from 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel azo dyes using 2-Bromo-4-nitronaphthalen-1-amine as the diazo component. The protocols detailed below are based on established principles of azo chemistry and are intended for an audience with a background in organic synthesis. The resulting azo compounds, with their extended chromophoric systems, are of significant interest for applications in materials science and as potential bioactive molecules in drug development. Azo compounds have been noted for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4]

Overview of the Synthetic Pathway

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This reaction is typically carried out in a strong acidic medium at low temperatures (0-5 °C) using a nitrosating agent, such as sodium nitrite or nitrosyl sulfuric acid.[5][6] Given the presence of electron-withdrawing bromo and nitro groups, which decrease the basicity of the amine, a strong acid medium like sulfuric acid is recommended.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[7] The choice of coupling component determines the final color and properties of the dye. The pH of the coupling reaction is critical: alkaline conditions are generally used for phenolic couplers, while mildly acidic conditions are employed for amine couplers.[2][7]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) or Nitrosyl sulfuric acid

  • Glacial Acetic Acid (optional, as a solvent)

  • Ice

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry beaker, carefully add 2.68 g (0.01 mol) of this compound to 10 mL of concentrated sulfuric acid, with stirring, while maintaining the temperature below 20°C in an ice bath. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare the diazotizing agent. Option A (Sodium Nitrite): Dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of concentrated sulfuric acid at a temperature maintained below 20°C to form nitrosyl sulfuric acid in situ. Option B (Nitrosyl sulfuric acid): Use a pre-prepared 40% nitrosyl sulfuric acid solution.

  • Slowly add the diazotizing agent dropwise to the solution of this compound over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The completion of the reaction can be checked by a spot test on starch-iodide paper, where an excess of nitrous acid will produce a blue-black color.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reactions

The freshly prepared diazonium salt solution can be coupled with various aromatic compounds. Below are two representative protocols for coupling with a phenolic and an amine component.

2.1 Coupling with an Amine Component (e.g., N,N-dimethylaniline)

Procedure:

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the solution of N,N-dimethylaniline.

  • Maintain the pH of the reaction mixture between 5.5 and 6.0 by the portion-wise addition of a saturated sodium acetate solution.[7]

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.[7]

  • Allow the mixture to slowly warm to room temperature and stir for another hour.

  • The precipitated azo dye is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a DMF-ethanol mixture.[7]

2.2 Coupling with a Phenolic Component (e.g., 2-Naphthol)

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (from Protocol 1) to the alkaline solution of 2-naphthol. A colored precipitate of the azo dye should form immediately.[8]

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.[2]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • The precipitated azo dye is collected by vacuum filtration, washed with a large volume of cold water until the filtrate is neutral, and then dried.

  • Purification can be achieved by recrystallization from an appropriate solvent, such as glacial acetic acid or ethanol.

Quantitative Data

The following table summarizes hypothetical quantitative data for azo dyes synthesized from this compound and various coupling components, based on typical results reported for similar compounds.[2][7][9]

Diazo ComponentCoupling ComponentMolecular FormulaYield (%)Melting Point (°C)λmax (nm) in DMSO[7]
This compoundN,N-dimethylanilineC₁₈H₁₅BrN₄O₂85-95>250500-540
This compound2-NaphtholC₂₀H₁₁BrN₂O₃80-90>250480-520
This compoundPhenolC₁₆H₉BrN₂O₃80-90220-240450-490
This compoundAnilineC₁₆H₁₀BrN₃O₂85-95240-260470-510

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of azo dyes from this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Start This compound Reagents1 Conc. H₂SO₄, 0-5 °C Start->Reagents1 Dissolve Diazonium_Salt 2-Bromo-4-nitronaphthyl diazonium salt Reagents1->Diazonium_Salt Add Diazotizing_Agent NaNO₂ or Nitrosyl Sulfuric Acid Diazotizing_Agent->Diazonium_Salt Coupling_Component Coupling Component (e.g., 2-Naphthol) Final_Product Azo Dye Diazonium_Salt->Final_Product Couple Reagents2 NaOH (aq), 0-5 °C (for phenols) Coupling_Component->Reagents2 Dissolve Reagents2->Final_Product

Caption: General workflow for the synthesis of azo dyes.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Properties A Diazo Component (this compound) D Diazotization A->D B Coupling Component (Phenol, Naphthol, Amine) E Azo Coupling B->E C Reaction Conditions (Temperature, pH, Solvent) C->D C->E D->E F Azo Dye Structure E->F G Physicochemical Properties (Color, Solubility, Stability) F->G H Biological Activity (e.g., Antibacterial) F->H

References

Application Notes and Protocols: 2-Bromo-4-nitronaphthalen-1-amine as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitronaphthalen-1-amine is a promising precursor for the development of novel fluorescent probes. Its naphthalene core provides a robust platform for fluorescence, while the strategically positioned amino, nitro, and bromo groups offer versatile handles for synthetic modification and for tuning the photophysical properties of the resulting probes. The electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" system, which can lead to interesting photophysical behaviors such as Intramolecular Charge Transfer (ICT), making the fluorophore sensitive to its environment.

This document outlines the proposed application of this compound in the design of fluorescent probes for the detection of biological thiols. The key design principle involves the displacement of the bromide ion by a thiol through a nucleophilic aromatic substitution reaction, leading to a significant change in the fluorescence properties of the naphthalene core.

Proposed Signaling Pathway: Detection of Thiols

The proposed mechanism for detecting thiols using a probe derived from this compound is based on a "turn-on" fluorescence response. In its precursor form, the fluorescence of the naphthalenamine scaffold is expected to be quenched due to the presence of the nitro group and potentially through photoinduced electron transfer (PET) processes. Upon reaction with a thiol-containing analyte (e.g., glutathione, cysteine), the bromine atom is displaced. This substitution can alter the electronic properties of the fluorophore, disrupting the quenching mechanism and leading to a significant enhancement of fluorescence.

G Precursor This compound (Low Fluorescence) Adduct Thiol-Adduct (High Fluorescence) Quenching Fluorescence Quenching (e.g., PET) Precursor->Quenching Non-radiative decay Thiol Biological Thiol (R-SH) Thiol->Precursor Nucleophilic Aromatic Substitution Emission Fluorescence Emission Adduct->Emission Radiative decay

Proposed reaction mechanism for thiol detection.

Data Presentation

The following table summarizes the hypothetical photophysical properties of the precursor and the resulting thiol-adduct. These values are extrapolated from data on structurally similar 4-amino-1,8-naphthalimide derivatives and are provided for illustrative purposes. Actual experimental values may vary.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Stokes Shift (nm)
This compound~420 nm~540 nm< 0.05~120 nm
Thiol-Adduct~450 nm~530 nm> 0.5~80 nm

Experimental Protocols

Protocol 1: Synthesis of a Thiol-Reactive Fluorescent Probe

This protocol describes a hypothetical synthesis of a thiol-reactive probe from this compound.

Materials:

  • This compound

  • Thiol of interest (e.g., N-acetyl-L-cysteine)

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add N-acetyl-L-cysteine (1.2 equivalents) and anhydrous K₂CO₃ (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the desired thiol-adduct.

Protocol 2: In Vitro Characterization of the Fluorescent Probe

Materials:

  • Stock solution of the synthesized probe in DMSO (1 mM)

  • Stock solutions of various thiols (e.g., glutathione, cysteine, homocysteine) in buffer (10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS.

  • To a cuvette containing the probe solution, add increasing concentrations of the thiol stock solution.

  • After each addition, mix thoroughly and allow the reaction to proceed for a specified incubation time (e.g., 15 minutes).

  • Record the fluorescence emission spectrum (e.g., from 475 to 700 nm) with an excitation wavelength determined from the absorbance spectrum (e.g., 450 nm).

  • Plot the fluorescence intensity at the emission maximum against the thiol concentration to determine the detection limit and linear range.

  • To assess selectivity, repeat the experiment with other amino acids and reactive oxygen species.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Probe Stock (DMSO) Working_Solution Working Probe Solution Probe_Stock->Working_Solution Buffer PBS Buffer (pH 7.4) Buffer->Working_Solution Analyte_Stock Analyte Stock Cuvette Cuvette Analyte_Stock->Cuvette Working_Solution->Cuvette Incubation Incubation Cuvette->Incubation Measurement Fluorescence Measurement Incubation->Measurement Plotting Plot Intensity vs. [Analyte] Measurement->Plotting Analysis Determine LoD, Selectivity Plotting->Analysis

Experimental workflow for in vitro probe characterization.

Conclusion

While direct experimental data for fluorescent probes derived from this compound is not yet extensively documented, the structural features of this precursor suggest significant potential for the development of novel sensors. The proposed application in thiol detection, based on well-established principles of nucleophilic aromatic substitution and fluorescence modulation, provides a solid foundation for future research. The protocols and workflows presented here offer a starting point for scientists to explore the synthesis and application of this promising class of fluorescent probes. Further experimental validation is necessary to fully characterize the photophysical properties and sensing capabilities of these novel compounds.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 2-Bromo-4-nitronaphthalen-1-amine. This starting material offers a versatile scaffold for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The protocols outlined below describe the preparation of a naphtho[1,2-d]imidazole and a benzo[a]naphtho[2,1-c]phenazine derivative, showcasing the utility of this substrate in heterocyclic synthesis.

Synthesis of 7-Bromo-5-nitronaphtho[1,2-d]imidazol-2-amine

This protocol details the synthesis of a novel naphthoimidazole derivative through a two-step process involving the reduction of the nitro group of the starting material followed by cyclization with cyanogen bromide. Naphthoimidazoles are an important class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-naphthalene-1,4-diamine (2)

  • To a stirred solution of this compound (1) (2.67 g, 10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (11.28 g, 50 mmol).

  • Heat the reaction mixture to reflux at 80°C and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a stirred solution of 10% aqueous sodium hydroxide (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford 2-Bromo-naphthalene-1,4-diamine (2) as a solid.

Step 2: Synthesis of 7-Bromo-5-nitronaphtho[1,2-d]imidazol-2-amine (3)

  • Dissolve 2-Bromo-naphthalene-1,4-diamine (2) (2.37 g, 10 mmol) in methanol (40 mL).

  • Add cyanogen bromide (1.06 g, 10 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to obtain 7-Bromo-5-nitronaphtho[1,2-d]imidazol-2-amine (3).

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2 C10H9BrN2237.1085110-1127.85 (d, 1H), 7.60 (t, 1H), 7.45 (t, 1H), 7.20 (d, 1H), 6.80 (s, 1H), 5.50 (s, 2H), 4.80 (s, 2H)142.1, 138.5, 128.9, 127.6, 126.4, 125.8, 122.3, 115.7, 110.2, 108.9
3 C11H7BrN4291.1178>30011.50 (s, 1H), 8.10 (d, 1H), 7.90 (s, 1H), 7.75 (d, 1H), 7.50 (t, 1H), 7.35 (t, 1H), 6.50 (s, 2H)155.4, 145.2, 139.8, 130.1, 128.7, 127.9, 126.5, 124.3, 118.9, 112.6, 110.8

Reaction Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start This compound (1) Reagents1 SnCl2·2H2O, Ethanol Start->Reagents1 Reaction1 Reflux, 4h Reagents1->Reaction1 Workup1 Aqueous NaOH, Ethyl Acetate Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 2-Bromo-naphthalene-1,4-diamine (2) Purification1->Product1 Start2 2-Bromo-naphthalene-1,4-diamine (2) Product1->Start2 Reagents2 BrCN, Methanol Start2->Reagents2 Reaction2 Room Temp, 12h Reagents2->Reaction2 Workup2 Aqueous NaHCO3, Ethyl Acetate Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 7-Bromo-5-nitronaphtho[1,2-d]imidazol-2-amine (3) Purification2->Product2

Caption: Synthetic workflow for 7-Bromo-5-nitronaphtho[1,2-d]imidazol-2-amine.

Synthesis of 10-Bromobenzo[a]naphtho[2,1-c]phenazine

This protocol describes the synthesis of a novel, angularly fused phenazine derivative. Phenazines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The synthesis involves a palladium-catalyzed amination followed by an oxidative cyclization.

Experimental Protocol

Step 1: Synthesis of N1-(2-aminophenyl)-2-bromonaphthalen-1,4-diamine (5)

  • In a round-bottom flask, combine 2-Bromo-naphthalene-1,4-diamine (2) (2.37 g, 10 mmol), 2-bromoaniline (4) (1.72 g, 10 mmol), palladium(II) acetate (0.045 g, 0.2 mmol), Xantphos (0.231 g, 0.4 mmol), and cesium carbonate (4.89 g, 15 mmol).

  • Add anhydrous toluene (50 mL) to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 110°C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Wash the Celite pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford N1-(2-aminophenyl)-2-bromonaphthalen-1,4-diamine (5).

Step 2: Synthesis of 10-Bromobenzo[a]naphtho[2,1-c]phenazine (6)

  • Dissolve N1-(2-aminophenyl)-2-bromonaphthalen-1,4-diamine (5) (3.28 g, 10 mmol) in dimethyl sulfoxide (DMSO) (30 mL).

  • Add potassium persulfate (5.41 g, 20 mmol) to the solution.

  • Heat the reaction mixture to 120°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the precipitate by filtration and wash it with water.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 10-Bromobenzo[a]naphtho[2,1-c]phenazine (6).

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
5 C16H14BrN3328.2165145-1478.10 (d, 1H), 7.80 (d, 1H), 7.65 (t, 1H), 7.50 (t, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 7.00 (d, 1H), 6.85 (t, 1H), 6.70 (s, 1H), 5.20 (s, 1H), 4.50 (s, 2H), 3.80 (s, 2H)144.3, 142.8, 140.1, 135.2, 129.5, 128.8, 127.4, 126.9, 125.1, 123.7, 120.5, 118.9, 117.6, 116.2, 112.8, 110.5
6 C20H11BrN2359.2272210-2129.20 (d, 1H), 8.80 (d, 1H), 8.65 (d, 1H), 8.50 (s, 1H), 8.30 (d, 1H), 8.15 (t, 1H), 8.00 (t, 1H), 7.85 (t, 1H), 7.70 (t, 1H), 7.55 (d, 1H)143.8, 143.2, 142.9, 142.5, 141.7, 134.6, 132.8, 131.5, 130.9, 130.2, 129.8, 129.1, 128.4, 127.6, 126.3, 125.8, 124.9, 122.1, 118.7, 115.3

Reaction Pathway

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Oxidative Cyclization Start 2-Bromo-naphthalene-1,4-diamine (2) Reagents1 2-Bromoaniline (4), Pd(OAc)2, Xantphos, Cs2CO3, Toluene Start->Reagents1 Reaction1 110°C, 24h, Ar Reagents1->Reaction1 Workup1 Filtration, Concentration Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 N1-(2-aminophenyl)-2-bromonaphthalen-1,4-diamine (5) Purification1->Product1 Start2 N1-(2-aminophenyl)-2-bromonaphthalen-1,4-diamine (5) Product1->Start2 Reagents2 K2S2O8, DMSO Start2->Reagents2 Reaction2 120°C, 6h Reagents2->Reaction2 Workup2 Precipitation in Ice-Water, Filtration Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 Product2 10-Bromobenzo[a]naphtho[2,1-c]phenazine (6) Purification2->Product2

Caption: Synthetic pathway for 10-Bromobenzo[a]naphtho[2,1-c]phenazine.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The hypothetical data provided is for illustrative purposes and may not represent actual experimental outcomes.

Application Notes and Protocols: The Potential of 2-Bromo-4-nitronaphthalen-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-nitronaphthalen-1-amine is a substituted naphthalene derivative that holds significant potential as a versatile scaffold in medicinal chemistry. The naphthalene core is a common motif in many FDA-approved drugs and biologically active compounds, recognized for its ability to intercalate with DNA and interact with various protein targets.[1] The strategic placement of a bromine atom, a nitro group, and an amine group on this scaffold provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for pharmacological screening.

The electron-withdrawing nitro group can play a crucial role in the biological activity of molecules, often enhancing their antimicrobial or anticancer properties.[2][3] The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of a wide array of substituents. Furthermore, the primary amine group is a key functional group for forming amides, sulfonamides, and other derivatives, which can modulate the compound's physicochemical properties and biological target interactions.

Physicochemical Properties (Predicted)

While experimental data for this compound is not available, its properties can be predicted based on its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₇BrN₂O₂Based on chemical structure
Molecular Weight 267.08 g/mol Calculated from the molecular formula
Appearance Likely a colored crystalline solidNitro-aromatic compounds are often yellow or orange
Solubility Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF)Typical for polycyclic aromatic hydrocarbons with polar functional groups
Reactivity The amine group is nucleophilic. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in cross-coupling reactions. The nitro group can be reduced to an amine.Based on the known chemistry of the functional groups

Synthesis of Bioactive Molecules: A Generalized Approach

This compound can serve as a starting material for the synthesis of a variety of derivatives. The following are generalized synthetic strategies based on the known reactivity of similar compounds.

Derivatization of the Amino Group

The primary amino group can be readily acylated or sulfonated to introduce diverse functionalities.

  • Amide Synthesis: Reaction with various carboxylic acids or acid chlorides can yield a library of amide derivatives.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides can produce sulfonamides, a common pharmacophore in many drugs.

Modification via the Bromo Group

The bromine atom is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids can introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce secondary or tertiary amine functionalities.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can introduce alkynyl groups.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a diaminonaphthalene scaffold for further derivatization. This opens up possibilities for synthesizing heterocyclic compounds or introducing a second point of diversity.

Potential Biological Applications

Based on the pharmacological activities of related naphthalenamine and nitro-aromatic compounds, derivatives of this compound could be investigated for a range of therapeutic applications:

  • Antimicrobial Agents: Nitro-aromatic compounds have a long history as antibacterial and antifungal agents.[2][3] The presence of the nitro group in the scaffold makes it a promising starting point for the development of new antimicrobial drugs. Thiazolidinone derivatives of nitronaphthylamine have shown both antibacterial and antifungal properties.[1]

  • Anticancer Agents: The naphthalene ring system is a key feature of many anticancer drugs. Its ability to intercalate with DNA, combined with the potential for derivatives to inhibit key enzymes like kinases or polymerases, makes this scaffold attractive for cancer research.

  • Anti-inflammatory Agents: Certain naphthalenamine derivatives have demonstrated anti-inflammatory activity.[4]

Experimental Protocols (Generalized)

The following are hypothetical, generalized protocols for the synthesis and preliminary biological evaluation of derivatives of this compound.

General Protocol for Amide Synthesis
  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki Cross-Coupling
  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol for In Vitro Antibacterial Screening (MIC Determination)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis_Workflow cluster_derivatization Derivatization Strategies cluster_products Resulting Scaffolds start This compound amine_mod Amine Derivatization (Acylation, Sulfonylation) start->amine_mod RCOCl or RSO₂Cl bromo_mod Bromo Group Modification (Suzuki, Buchwald-Hartwig) start->bromo_mod Pd Catalyst, Base nitro_mod Nitro Group Reduction start->nitro_mod Reducing Agent amide_sulfonamide Amide/Sulfonamide Library amine_mod->amide_sulfonamide coupled_products Cross-Coupled Products bromo_mod->coupled_products diamino Diaminonaphthalene Intermediate nitro_mod->diamino

Caption: Synthetic pathways from this compound.

Screening_Workflow cluster_screening Pharmacological Screening compound_library Synthesized Compound Library antimicrobial Antimicrobial Assays (MIC, MBC) compound_library->antimicrobial anticancer Anticancer Screening (MTT, Cell Cycle Analysis) compound_library->anticancer anti_inflammatory Anti-inflammatory Assays (COX inhibition, etc.) compound_library->anti_inflammatory hit_compounds Hit Compounds antimicrobial->hit_compounds anticancer->hit_compounds anti_inflammatory->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization

Caption: Workflow for pharmacological screening of derivatives.

References

Application Notes: 2-Bromo-4-nitronaphthalen-1-amine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitronaphthalen-1-amine is a trifunctional naphthalene derivative with significant potential as a versatile building block in the synthesis of a wide array of functional materials. Its unique structure, featuring a naphthalene core substituted with an amine, a nitro group, and a bromine atom, offers three distinct points for chemical modification. The interplay between the electron-donating amine group and the electron-withdrawing nitro group creates a "push-pull" system, suggesting that its derivatives may possess interesting photophysical properties.[1][2] The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents.[3][4]

This document provides an overview of the potential applications of this compound and detailed, generalized protocols for its derivatization through common synthetic transformations. While specific literature on this exact isomer is limited, the provided methodologies are based on well-established procedures for structurally analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its related isomers is presented below.

PropertyThis compound4-Bromo-2-nitronaphthalen-1-amine[5]1-Bromo-6-nitronaphthalene[6]4-Bromo-1-naphthylamine[7]4-Nitro-1-naphthylamine[8][9]
CAS Number Not available90767-01-467878-75-52298-07-9776-34-1
Molecular Formula C₁₀H₇BrN₂O₂C₁₀H₇BrN₂O₂C₁₀H₆BrNO₂C₁₀H₈BrNC₁₀H₈N₂O₂
Molecular Weight 267.08 g/mol 267.08 g/mol 252.06 g/mol 222.08 g/mol 188.18 g/mol
LogP N/A4.204.52.92.1
PSA (Ų) 71.8471.8445.82671.8

Potential Applications

The unique substitution pattern of this compound makes it a promising precursor for materials in several high-performance areas:

  • Organic Electronics & Photonics: The inherent "push-pull" electronic structure of the molecule is a key feature for creating organic dyes and fluorescent probes.[1] Modification via the bromo-substituent can be used to tune the photophysical properties, such as absorption and emission wavelengths, for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and imaging agents.[2][10]

  • Medicinal Chemistry: The naphthalene scaffold is a privileged structure in drug discovery, known to be a component of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[11][12][13] The nitro group itself is a crucial feature in many bioactive molecules.[11][14] The bromo and amino functionalities allow for the synthesis of a diverse library of derivatives for screening as potential therapeutic agents.

  • Chemosensors: The fluorescence of aminonaphthalene derivatives is often sensitive to the polarity of the surrounding environment.[2] This solvatochromism can be exploited to develop sensors for detecting specific analytes or changes in local environments, such as within biological cells.

Synthetic Utility and Protocols

The reactivity of this compound can be directed towards its three functional groups, allowing for a stepwise and controlled synthesis of complex molecules.

Logical Workflow for Synthesis of Functional Materials

The following diagram illustrates the potential synthetic pathways starting from this compound.

G cluster_0 C-Br Functionalization cluster_1 NO2 Reduction cluster_2 NH2 Derivatization start This compound suzuki Suzuki Coupling start->suzuki Ar-B(OH)2 buchwald Buchwald-Hartwig Amination start->buchwald R2NH heck Heck Coupling start->heck Alkene reduction Nitro Reduction start->reduction [H] functional_materials Functional Materials (Dyes, Pharmaceuticals, Sensors) suzuki->functional_materials buchwald->functional_materials heck->functional_materials diamino 2-Bromo-naphthalene-1,4-diamine reduction->diamino acylation Acylation / Sulfonylation acylation->functional_materials diazotization Diazotization (Azo Dyes) diazotization->functional_materials diamino->acylation diamino->diazotization Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Oxidative Addition pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 Transmetalation product_complex Product Complex pd_complex2->product_complex product_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) product_complex->product aryl_halide Ar-X (this compound) aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)2 borate [Ar'B(OH)3]- boronic_acid->borate base Base base->borate borate->pd_complex2

References

Troubleshooting & Optimization

Overcoming low yield in Suzuki coupling with 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki coupling of 2-Bromo-4-nitronaphthalen-1-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The substrate this compound presents several challenges that can lead to low reaction yields. The primary amine group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] Additionally, the presence of a nitro group, while activating the carbon-bromine bond towards oxidative addition, can also participate in side reactions under certain conditions.[2][3] Steric hindrance from the substituents on the naphthalene ring may also play a role in slowing down the reaction.[4][5]

Q2: What are the most common side reactions that lead to low yield in this specific Suzuki coupling?

A2: The most common side reactions include:

  • Homocoupling: The boronic acid reagent can couple with itself to form a biaryl byproduct.[6]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the loss of the nucleophilic coupling partner.

  • Catalyst Decomposition: The palladium catalyst can decompose, especially at high temperatures, leading to the formation of palladium black and a loss of catalytic activity.

Q3: Can the nitro group on the naphthalene ring interfere with the reaction?

A3: While the carbon-bromine bond is significantly more reactive and the preferred site for oxidative addition in a Suzuki coupling, there are reports of nitro groups acting as leaving groups in some palladium-catalyzed cross-coupling reactions.[2][3][7] However, this is generally less favorable than the reaction with the aryl bromide and is more likely to be a minor pathway, if it occurs at all, under standard Suzuki conditions. The primary concern with the nitro group is its strong electron-withdrawing effect, which can influence the electronic properties of the substrate.

Q4: Is it necessary to protect the primary amine group?

A4: Protecting the primary amine is a highly recommended strategy to prevent catalyst inhibition.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium center, interfering with the catalytic cycle.[1] Protection with a group like tert-butyloxycarbonyl (Boc) can significantly improve reaction yields by preventing this coordination.[1]

Troubleshooting Guide

Issue: Low to No Product Formation

Possible Cause 1: Catalyst Inhibition/Deactivation

  • Recommendation: The primary amine on your substrate is a likely cause of catalyst inhibition.

    • Protect the Amine: Protect the amine with a suitable protecting group, such as a Boc group, prior to the coupling reaction.[1]

    • Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][8][9] These can sterically hinder the coordination of the amine to the palladium center.

Possible Cause 2: Suboptimal Reaction Conditions

  • Recommendation: Systematically optimize the reaction parameters. The choice of catalyst, ligand, base, and solvent are all critical for success.

Parameter Recommendation Rationale
Catalyst Use a more active palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3.[10][11]Pd(PPh₃)₄ can be less reactive, and modern catalyst systems are often more efficient for challenging substrates.[12]
Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr).[5][8][9]These ligands promote oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the amine.[1][9]
Base Try a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]The base plays a crucial role in the transmetalation step, and the optimal base can be substrate-dependent.[13][14]
Solvent Use anhydrous aprotic polar solvents like dioxane, THF, or toluene, often in a mixture with water.[6][15]Solvent choice affects the solubility of reagents and the stability of catalytic intermediates.[15]
Temperature Gradually increase the reaction temperature, typically in the range of 80-110 °C.Challenging couplings often require higher temperatures to proceed at a reasonable rate.[6]

Possible Cause 3: Poor Quality Reagents

  • Recommendation: Ensure the quality and purity of your starting materials.

    • Boronic Acid Quality: Boronic acids can degrade over time. Use freshly purchased or recrystallized boronic acid. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

    • Solvent Purity: Use dry, degassed solvents to avoid quenching of the catalyst and side reactions. Purge the reaction mixture with an inert gas (argon or nitrogen) before heating.[6]

Experimental Protocols

Protocol 1: Suzuki Coupling with Amine Protection

This protocol involves the protection of the amine group, which is a robust method for overcoming catalyst inhibition.

Step 1: Protection of the Amine Group (Boc Protection)

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

  • Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC).

  • Perform an aqueous workup and purify the N-Boc protected product by column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add the N-Boc protected this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Amine Group

  • Dissolve the purified, coupled product in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and TFA under reduced pressure to yield the final product.

Protocol 2: Direct Suzuki Coupling with a Modern Catalyst System

This protocol attempts the direct coupling without amine protection, relying on a highly active catalyst system.

  • To a dry reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a pre-formed palladium catalyst such as XPhos Pd G3 (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent such as 2-methyltetrahydrofuran (2-MeTHF).[16]

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield in Suzuki Coupling check_amine Is the primary amine unprotected? start->check_amine protect_amine Protect the amine group (e.g., with Boc) check_amine->protect_amine Yes check_catalyst Review Catalyst System check_amine->check_catalyst No protect_amine->check_catalyst use_bulky_ligand Use bulky, electron-rich ligands (XPhos, SPhos, etc.) check_catalyst->use_bulky_ligand Using Pd(PPh3)4 use_precatalyst Use a modern pre-catalyst (e.g., XPhos Pd G3) check_catalyst->use_precatalyst Using Pd(OAc)2/Pd2(dba)3 optimize_conditions Systematically Optimize Conditions check_catalyst->optimize_conditions Using modern system use_bulky_ligand->optimize_conditions use_precatalyst->optimize_conditions screen_bases Screen Bases (K3PO4, Cs2CO3) optimize_conditions->screen_bases Yes screen_solvents Screen Solvents (Dioxane/H2O, 2-MeTHF) optimize_conditions->screen_solvents Yes increase_temp Increase Temperature (80-110 °C) optimize_conditions->increase_temp Yes check_reagents Check Reagent Quality optimize_conditions->check_reagents No improvement screen_bases->check_reagents screen_solvents->check_reagents increase_temp->check_reagents fresh_reagents Use fresh boronic acid and dry, degassed solvents check_reagents->fresh_reagents Yes success Improved Yield check_reagents->success Reagents are pure fresh_reagents->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition R¹-X pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) pd2_ox->pd2_trans Transmetalation R²-B(OR)₃⁻ pd2_trans->pd0 Reductive Elimination R¹-R² boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate + OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Optimizing base and ligand for Buchwald-Hartwig reaction of 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Bromo-4-nitronaphthalen-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the initial parameters to investigate for a low-yielding Buchwald-Hartwig amination of this compound?

A1: For low yields, a systematic approach is recommended. The first parameters to investigate are the choice of base, ligand, and palladium precursor, as well as the reaction temperature and solvent. Given the electron-deficient nature of the substrate due to the nitro group, catalyst and ligand screening is often crucial.

Q2: Which type of base is most suitable for this reaction, considering the presence of a nitro group?

A2: The presence of a nitro group makes the substrate sensitive to strongly basic conditions. While strong inorganic bases like sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used in Buchwald-Hartwig reactions, they may be incompatible with nitro groups.[1][2] Weaker inorganic bases such as potassium carbonate (K₂CO₃) can be used to avoid side reactions, though this may result in a lower reaction rate.[1] Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are another alternative, sometimes used in combination with additives.[3][4]

Q3: How does the primary amine group on the naphthalene ring affect the reaction?

A3: The primary amine of this compound can potentially coordinate to the palladium catalyst, which might inhibit the catalytic cycle. It is important to select a ligand that can promote the desired coupling over potential catalyst inhibition.

Q4: What are the most common side reactions to look out for?

A4: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl bromide and the formation of undesired byproducts from reactions with sensitive functional groups. With a nitro-substituted substrate, reduction of the nitro group can occur under certain conditions, although this is not a primary pathway for the Buchwald-Hartwig reaction itself. Another potential side reaction is the self-coupling of the starting material.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Solution: Use a pre-formed palladium catalyst (precatalyst) for more reliable formation of the active catalytic species.[5] If using a Pd(0) or Pd(II) source, ensure it is of high quality and stored under inert conditions.

  • Inappropriate Base:

    • Solution: The base may be too weak to deprotonate the amine or too strong, leading to substrate degradation. Screen a range of bases from strong inorganic (e.g., NaOtBu, K₃PO₄) to weaker inorganic (e.g., K₂CO₃) and soluble organic bases (e.g., DBU).

  • Incorrect Ligand Choice:

    • Solution: The ligand is critical for reaction success.[6] For primary amines, ligands like BrettPhos have shown high activity.[1][7] Screen a variety of sterically hindered biarylphosphine ligands.

  • Low Reaction Temperature:

    • Solution: While high temperatures can lead to degradation, some reactions require heating to proceed at a reasonable rate. Typical temperatures range from 80-110 °C.[6][8]

Issue 2: Formation of Significant Byproducts

Possible Causes & Solutions:

  • Hydrodehalogenation (Replacement of Bromine with Hydrogen):

    • Solution: This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Reduction of the Nitro Group:

    • Solution: While less common, certain phosphine ligands can act as reducing agents at elevated temperatures. If nitro group reduction is observed, consider using a different ligand or lowering the reaction temperature.

  • Homocoupling of the Aryl Bromide:

    • Solution: This can be minimized by optimizing the catalyst and ligand combination and ensuring slow addition of the base.

Data Presentation

Table 1: Comparison of Commonly Used Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon ApplicationsConsiderations for this compound
Sodium tert-butoxide (NaOtBu)~19Widely used for a variety of amines.Strong base, may cause degradation of the nitro-containing substrate.[2]
Potassium tert-butoxide (KOtBu)~19Similar to NaOtBu.Strong base, potential for side reactions with the nitro group.[1]
Potassium Carbonate (K₂CO₃)~10.3Milder conditions, suitable for sensitive substrates.May result in slower reaction rates.[1]
Cesium Carbonate (Cs₂CO₃)~10.3Often more effective than K₂CO₃ due to higher solubility.A good alternative to stronger bases.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5Soluble organic base, useful for homogeneous reaction conditions.Can be effective, sometimes used with salt additives.[3][4]

Table 2: Selection of Ligands for Buchwald-Hartwig Amination with Primary Amines

LigandClassKey FeaturesPotential Suitability for this compound
BrettPhosBiarylphosphineHighly active for coupling primary amines.[1][7]A strong candidate due to its proven efficacy with primary amines.
XPhosBiarylphosphineBroadly applicable, good for electron-deficient aryl halides.Good starting point for optimization.
RuPhosBiarylphosphineEffective for a range of amines, including secondary amines.[7]May be less optimal than BrettPhos for primary amines but worth screening.
BINAPBidentate PhosphineAn earlier generation ligand, effective for some systems.[9]May be less efficient than modern biarylphosphine ligands.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine coupling partner (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite. The filtrate is then concentrated, and the crude product is purified by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Product CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes UsePrecatalyst Action: Use a Pre-catalyst CheckCatalyst->UsePrecatalyst No CheckLigand Is the Ligand Optimal? CheckBase->CheckLigand Yes ScreenBases Action: Screen Weaker/Stronger Bases CheckBase->ScreenBases No CheckTemp Is the Temperature Sufficient? CheckLigand->CheckTemp Yes ScreenLigands Action: Screen Biarylphosphine Ligands CheckLigand->ScreenLigands No IncreaseTemp Action: Increase Temperature CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes UsePrecatalyst->CheckBase ScreenBases->CheckLigand ScreenLigands->CheckTemp IncreaseTemp->Success

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Troubleshooting Start Significant Byproducts Observed Hydrodehalogenation Hydrodehalogenation? Start->Hydrodehalogenation NitroReduction Nitro Group Reduction? Hydrodehalogenation->NitroReduction No UseAnhydrous Action: Ensure Anhydrous Conditions Hydrodehalogenation->UseAnhydrous Yes Homocoupling Homocoupling? NitroReduction->Homocoupling No ChangeLigandTemp Action: Change Ligand / Lower Temp NitroReduction->ChangeLigandTemp Yes OptimizeCatalyst Action: Optimize Catalyst/Ligand Ratio Homocoupling->OptimizeCatalyst Yes Success Byproducts Minimized Homocoupling->Success No UseAnhydrous->NitroReduction ChangeLigandTemp->Homocoupling OptimizeCatalyst->Success

Caption: Troubleshooting guide for common side reactions.

References

Preventing debromination side reactions with 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitronaphthalen-1-amine. The primary focus is on preventing the common side reaction of debromination during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common side reaction with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the naphthalene core is replaced by a hydrogen atom. This leads to the formation of 4-nitronaphthalen-1-amine as a significant byproduct, which can lower the yield of the desired coupled product and complicate purification. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the naphthalene ring can influence the electronic properties of the carbon-bromine bond, making it susceptible to cleavage under certain palladium-catalyzed reaction conditions.

Q2: What is the primary mechanistic cause of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings, the primary cause of debromination is the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated from various sources within the reaction mixture, including the base, solvent, or even trace amounts of water. Once formed, the Pd-H species can react with the starting material in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.

Q3: How does the choice of base impact the extent of debromination?

A3: The choice of base is a critical factor in controlling the debromination side reaction. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of palladium-hydride species, thereby increasing the likelihood of debromination.[2] Milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally less prone to generating hydride intermediates and are therefore recommended to minimize this unwanted side reaction.[1][2]

Q4: Can the amine group on this compound interfere with the reaction?

A4: Yes, the primary amine group can potentially interfere with the catalytic cycle. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, which may lead to catalyst inhibition or deactivation. In some cases, protecting the amine group (for example, as a Boc-carbamate) can prevent this coordination and may also help to suppress debromination.[3] However, this adds extra steps to the synthetic route (protection and deprotection). For unprotected anilines, careful selection of ligands is crucial.[4]

Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Byproduct (4-Nitronaphthalen-1-amine)

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Aggressive Base Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2]Stronger bases are more likely to generate Pd-H species that lead to debromination. Milder bases reduce the rate of this side reaction.
Suboptimal Ligand Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands promote rapid oxidative addition and reductive elimination, accelerating the desired cross-coupling pathway and outcompeting the slower debromination reaction.
High Reaction Temperature Lower the reaction temperature in increments of 10-20 °C.Debromination may have a higher activation energy than the desired coupling. Reducing the temperature can therefore improve the selectivity for the desired product.
Presence of Hydride Sources Ensure the use of anhydrous and thoroughly degassed solvents. Avoid alcohol-based solvents if possible.Solvents and trace water can act as sources for the formation of palladium-hydride species.
Amine Group Interference Consider protecting the amine group with a suitable protecting group like Boc (tert-butyloxycarbonyl).Protection prevents coordination of the amine to the palladium catalyst and can alter the electronic properties of the substrate, potentially reducing debromination.[3]
Issue 2: Low or No Conversion of Starting Material

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Catalyst Inhibition/Deactivation 1. Switch to Bulky Ligands: Use sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). 2. Use a Pre-formed Catalyst: Pre-catalysts can sometimes offer higher activity and reproducibility.The primary amine of the substrate can coordinate to the palladium center, inhibiting the reaction. Bulky ligands can sterically hinder this coordination.
Incorrect Base Ensure the chosen base is appropriate for the specific cross-coupling reaction (e.g., K₃PO₄ for Suzuki, NaOtBu or LHMDS for Buchwald-Hartwig, though with caution regarding debromination).The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling). The strength and type of base must be optimized.
Low Reaction Temperature Increase the reaction temperature in 10-20 °C increments.Cross-coupling reactions often require sufficient thermal energy to proceed at a reasonable rate, especially with challenging substrates.
Poor Reagent Solubility Choose a solvent system in which all reactants are soluble at the reaction temperature (e.g., dioxane, toluene, DMF).Poor solubility can lead to slow reaction rates and incomplete conversion.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 catalyst (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Debromination_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_side Debromination Side Reaction A Ar-Pd(II)-Br B Transmetalation (with R-B(OH)2) A->B C Ar-Pd(II)-R B->C D Reductive Elimination C->D E Ar-R (Product) D->E F Ar-Pd(II)-Br G Formation of Pd-H (from base/solvent) H Ar-Pd(II)-H G->H I Reductive Elimination H->I J Ar-H (Debrominated) I->J Start Ar-Br + Pd(0) Start->A Start->F

Caption: Competing catalytic pathways: desired cross-coupling vs. debromination.

Troubleshooting_Logic Start High Debromination Observed? Base Is the base strong (e.g., NaOtBu)? Start->Base Yes SwitchBase Switch to milder base (K3PO4, K2CO3) Base->SwitchBase Yes Temp Is temperature > 100°C? Base->Temp No SwitchBase->Temp LowerTemp Lower temperature to 80-90°C Temp->LowerTemp Yes Ligand Using standard ligands (e.g., PPh3)? Temp->Ligand No LowerTemp->Ligand SwitchLigand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) Ligand->SwitchLigand Yes ProtectAmine Consider Amine Protection (Boc) Ligand->ProtectAmine No SwitchLigand->ProtectAmine

Caption: Troubleshooting logic for addressing debromination side reactions.

References

Purification strategies for crude 2-Bromo-4-nitronaphthalen-1-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude reaction mixtures of 2-Bromo-4-nitronaphthalen-1-amine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a mixture of the desired this compound and unreacted 4-nitronaphthalen-1-amine. How can I separate them?

Separation of the brominated product from the starting material can typically be achieved by column chromatography or recrystallization. The choice of method depends on the scale of your reaction and the polarity difference between the two compounds.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. Since this compound is expected to be less polar than 4-nitronaphthalen-1-amine, it will elute first from a normal-phase silica gel column. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is recommended.

  • Recrystallization: If the solubility of the two compounds in a particular solvent system is sufficiently different, recrystallization can be an effective purification method. Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains either soluble or insoluble.

Q2: After bromination, my product is a dark, oily residue. What is the best way to purify it?

The formation of a dark oil suggests the presence of impurities, possibly from side reactions or degradation.

  • Initial Wash: Begin by washing the crude reaction mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexane. This may induce the crystallization of the desired product, leaving impurities dissolved in the solvent.

  • Column Chromatography: If trituration is unsuccessful, column chromatography is the recommended next step. The colored impurities are often highly polar and will adhere strongly to the silica gel, allowing for the elution of the cleaner product.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

Difficulty in crystallization, a common issue known as supersaturation, can be overcome by several techniques.[1]

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]

  • Seeding: Introduce a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystallization.[1]

  • Reducing Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or even a dry ice/acetone bath for a short period.[1]

Q4: My purified product still shows the presence of di-brominated impurities. How can I remove these?

Di-brominated byproducts will be even less polar than the mono-brominated product.

  • Column Chromatography: Careful column chromatography with a shallow solvent gradient is the most effective method. Using a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) will allow for better separation between the mono- and di-brominated species.

  • Fractional Recrystallization: This technique can be attempted if a solvent is found in which the solubilities of the mono- and di-brominated compounds are significantly different. This is often a trial-and-error process.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). In a separate flask, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Carefully add the dissolved crude product to the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but insoluble when cold. Ethanol, methanol, or a mixture of ethanol and water are good starting points.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table provides a hypothetical comparison of purification methods for a crude reaction mixture of this compound.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key AdvantagesKey Disadvantages
Single Recrystallization85%95%70%Simple, scalableMay not remove all impurities
Column Chromatography85%>99%60%High purity achievableTime-consuming, uses more solvent
Solvent Trituration85%90%80%Quick, simpleLower final purity

Visualization

The following diagram illustrates a logical workflow for selecting a purification strategy for crude this compound.

Purification_Workflow start Crude Reaction Mixture initial_analysis Analyze Crude Mixture (TLC, HPLC, etc.) start->initial_analysis oily_product Product is Oily initial_analysis->oily_product Nature of Product? solid_product Product is Solid oily_product->solid_product No trituration Solvent Trituration oily_product->trituration Yes recrystallization Recrystallization solid_product->recrystallization Major Impurity has Different Solubility? column_chromatography Column Chromatography solid_product->column_chromatography Polarity Difference is Significant? purity_check1 Check Purity trituration->purity_check1 purity_check2 Check Purity recrystallization->purity_check2 purity_check3 Check Purity column_chromatography->purity_check3 purity_check1->column_chromatography Purity <98% pure_product Pure Product purity_check1->pure_product Purity >98% purity_check2->column_chromatography Purity <98% purity_check2->pure_product Purity >98% purity_check3->recrystallization Further Polish Needed purity_check3->pure_product Purity >98%

Caption: Purification Strategy Selection Workflow for this compound.

References

Technical Support Center: Managing Catalyst Inhibition by Amines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing cross-coupling reactions with amine-containing substrates. The inherent basicity and coordinating ability of the amine functional group can often lead to catalyst inhibition or deactivation, resulting in low yields and reaction failures. This guide offers strategies and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction failing or giving low yields when I use a substrate with an amine group?

A1: The primary reason for low yields or reaction failure with amine-containing substrates is catalyst inhibition. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the desired catalytic cycle (e.g., oxidative addition, reductive elimination), thereby inhibiting or deactivating it.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition.

Q2: What are the main strategies to overcome catalyst inhibition by amines?

A2: There are three primary strategies to mitigate the inhibitory effects of amine groups in cross-coupling reactions:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can sterically hinder the coordination of the amine to the palladium center and promote the desired catalytic cycle.

  • Amine Protection: Temporarily protecting the amine group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prevents its coordination to the catalyst. The protecting group can be removed in a subsequent step.

  • Optimization of Reaction Conditions: A systematic optimization of the palladium precursor, base, solvent, and temperature is crucial for achieving good yields.

Q3: Which ligands are recommended for cross-coupling reactions with amine-containing substrates?

A3: Bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands, are highly effective. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated broad applicability and success in these challenging couplings.[2] The steric bulk of these ligands helps to create a coordination environment around the palladium center that disfavors the binding of the amine substrate while still allowing the catalytic cycle to proceed efficiently.

Q4: When should I consider protecting the amine group?

A4: Amine protection is a robust strategy, particularly when ligand screening and condition optimization do not provide satisfactory results. It is especially recommended for substrates where the amine is highly nucleophilic or positioned in a way that strongly favors chelation to the metal center. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under conditions that are often compatible with the overall synthetic sequence.

Q5: What are common side reactions to look out for?

A5: Besides catalyst inhibition, several side reactions can occur:

  • Protodeboronation: In Suzuki couplings, this is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using more stable boronic esters (e.g., pinacol esters) or by running the reaction under anhydrous conditions.

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. This can be minimized by ensuring solvents are not a source of hydrides and by optimizing the reaction time.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide can occur, especially in the presence of oxygen.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

If you are experiencing low to no product formation in a Suzuki-Miyaura coupling with an amine-containing aryl halide, consider the following troubleshooting steps.

G cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions start Low/No Product in Suzuki Coupling check_catalyst Is the catalyst system effective? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base No protect_amine Consider Amine Protection check_catalyst->protect_amine Yes, but still low yield catalyst_ligand Switch to bulky, electron-rich ligands (XPhos, SPhos, RuPhos) check_conditions Are the reaction conditions optimal? check_base->check_conditions No check_base->protect_amine Yes, but still low yield base_type Screen weaker, non-nucleophilic bases (K2CO3, Cs2CO3, K3PO4) check_conditions->protect_amine No conditions_solvent Use biphasic solvent system (e.g., toluene/water, dioxane/water) solution Improved Yield protect_amine->solution catalyst_loading Increase catalyst loading (e.g., 1-2 mol% to 3-5 mol%) catalyst_precatalyst Use a pre-formed catalyst (e.g., Buchwald G3) base_anhydrous Ensure anhydrous conditions if using strong alkoxide bases conditions_temp Increase reaction temperature (80-110 °C) conditions_degas Ensure thorough degassing

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.

Issue 2: Low to No Product Formation in Buchwald-Hartwig Amination

For low yields in Buchwald-Hartwig amination, the coordination of either the amine substrate or the amine product to the palladium center can be problematic.

G pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_coordination [L-Pd(II)(Ar)(X)(R2NH)] pd_complex->amine_coordination Amine Coordination inhibition Inhibited Complex [L-Pd(II)(Ar)(X)(Substrate Amine)] pd_complex->inhibition Strong Coordination (Inhibition) amide_complex L-Pd(II)(Ar)(NR2) amine_coordination->amide_complex Deprotonation (-HX) amide_complex->pd0 product Ar-NR2 amide_complex->product Reductive Elimination G start Amine-containing Aryl Halide protection Boc Protection (Boc)₂O, Base start->protection coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) protection->coupling deprotection Boc Deprotection (TFA or HCl) coupling->deprotection product Final Product deprotection->product

References

Troubleshooting unexpected side products in the nitration of bromo-naphthalenamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of bromo-naphthalenamines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting unexpected side products and optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I performed a nitration on a bromo-naphthalenamine and obtained a mixture of several mono-nitrated isomers instead of a single product. What causes this poor regioselectivity and how can I improve it?

A1: The formation of multiple isomers is a common challenge in the electrophilic aromatic substitution of polysubstituted naphthalenes. The final substitution pattern is a result of the competing directing effects of the existing substituents—the bromo group and the amino group—as well as the inherent reactivity of the naphthalene core.

Potential Causes:

  • Competing Directing Effects: The amino group (-NH₂) is a strong activating, ortho-, para-director, while the bromo group (-Br) is a deactivating, ortho-, para-director.[1] Their positions on the naphthalene ring will direct the incoming nitro group to multiple locations. The alpha-position of naphthalene is also kinetically favored for substitution over the beta-position due to greater stabilization of the reaction intermediate (arenium ion).[2][3]

  • Reaction Conditions: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored, thermodynamically stable isomers.[4] The choice of solvent and nitrating agent can also influence the isomer ratio.[4]

  • Protonation of the Amino Group: In a strong acidic medium (like the typical HNO₃/H₂SO₄ mixture), the amino group can be protonated to form an anilinium-type ion (-NH₃⁺).[5] This protonated group is strongly deactivating and becomes a meta-director, leading to unexpected product distributions.[5][6]

Suggested Solutions:

  • Protect the Amino Group: Before nitration, convert the amino group into an acetamide (-NHCOCH₃) by reacting it with acetic anhydride.[6] The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to a cleaner, more controlled reaction and prevents the formation of the meta-directing anilinium ion. The protecting group can be easily removed by hydrolysis after the nitration step.

  • Control Reaction Temperature: Maintain a low temperature (e.g., 0 °C to 5 °C) throughout the addition of the nitrating agent.[4] This favors the kinetically controlled product, which is often the more desired isomer, and minimizes the formation of thermal byproducts.

  • Select an Appropriate Nitrating Agent: For highly activated systems like naphthalenamines, a milder nitrating agent may provide better selectivity. Consider alternatives to the standard nitric acid/sulfuric acid mixture where appropriate.

Q2: My reaction is producing a significant amount of di- and poly-nitrated side products. How can I prevent this over-nitration?

A2: Over-nitration occurs when the mono-nitrated product is reactive enough to undergo a second nitration under the reaction conditions. The presence of the activating amino (or acetamido) group makes the ring susceptible to further substitution.

Potential Causes:

  • Excess Nitrating Agent: Using too much of the nitrating agent is the most common cause of polynitration.

  • High Reaction Temperature: Elevated temperatures increase the reaction rate, including the rate of subsequent nitrations.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of dinitrated products.

Suggested Solutions:

  • Control Stoichiometry: Carefully control the amount of the nitrating agent. Use a slight excess, typically between 1.0 and 1.2 equivalents, to ensure full conversion of the starting material without promoting further reaction.[4]

  • Maintain Low Temperatures: Keep the reaction temperature low (0-5 °C) to minimize the rate of the second nitration.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible on the TLC plate.

Q3: The yield of my desired nitro-bromo-naphthalenamine is very low, and I'm isolating a dark, tarry substance. What is happening?

A3: Low yields accompanied by the formation of dark, insoluble materials often indicate that oxidation or decomposition of the starting material or product is occurring. Aromatic amines are particularly sensitive to oxidation by nitric acid.

Potential Causes:

  • Oxidation of the Amino Group: The amino group can be easily oxidized by concentrated nitric acid, leading to the formation of complex, polymeric byproducts.

  • Harsh Reaction Conditions: High concentrations of nitric acid or elevated temperatures can promote oxidative side reactions.

Suggested Solutions:

  • Protect the Amino Group: As mentioned in A1, protecting the amine as an acetamide is a highly effective strategy to prevent its oxidation.

  • Use a Milder Nitrating Agent: Consider using a nitrating agent that is less prone to causing oxidation, such as acetyl nitrate (AcONO₂) prepared in situ.

  • Ensure Proper Temperature Control: Avoid any temperature spikes during the addition of the nitrating agent. A slow, dropwise addition into a well-stirred, cooled solution is critical.

Data Presentation

Table 1: Influence of Substituents on Regioselectivity in Electrophilic Aromatic Substitution

Substituent GroupTypeActivating/DeactivatingDirecting Effect
-NH₂ (Amino)Electron DonatingStrongly Activatingortho, para
-NH₃⁺ (Anilinium)Electron WithdrawingStrongly Deactivatingmeta[5][6]
-NHCOCH₃ (Acetamido)Electron DonatingModerately Activatingortho, para[6]
-Br (Bromo)Electron Withdrawing (Inductive), Electron Donating (Resonance)Deactivatingortho, para[1]

Table 2: Effect of Reaction Conditions on Isomer Distribution (Illustrative Example)

EntryNitrating AgentTemperatureAmine ProtectionPredominant Isomer(s)Side Products
1HNO₃ / H₂SO₄25-30 °CNoComplex MixtureDinitrated, Oxidation Products
2HNO₃ / H₂SO₄0-5 °CNoMixture of o/p isomers, some mDinitrated products
3HNO₃ / H₂SO₄0-5 °CYes (Acetamide)Single major o/p isomerMinimal
4Acetyl Nitrate0-5 °CYes (Acetamide)High selectivity for one isomerVery few

Experimental Protocols

Protocol 1: General Procedure for Nitration of a Bromo-Naphthylamine (with Amine Protection)

  • Protection Step (Acetylation):

    • Dissolve the bromo-naphthalenamine (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Gently heat the mixture to 50-60 °C for 1 hour or stir at room temperature until TLC analysis shows complete conversion of the starting material.

    • Pour the reaction mixture into ice-water to precipitate the acetylated product. Filter, wash with water, and dry the solid N-(bromo-naphthalenyl)acetamide.

  • Nitration Step:

    • Dissolve the dried N-(bromo-naphthalenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask to 0 °C in an ice bath.[4]

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.0-1.2 eq) to concentrated nitric acid (1.0-1.2 eq) while cooling in an ice bath.[4]

    • Add the prepared nitrating mixture dropwise to the solution of the acetamide over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.[4]

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

  • Workup and Deprotection (Hydrolysis):

    • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

    • To deprotect, reflux the crude nitrated acetamide in a mixture of ethanol and aqueous HCl until TLC indicates the disappearance of the protected intermediate.

    • Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final nitro-bromo-naphthalenamine product.

    • Filter the solid, wash with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography to separate any minor isomeric impurities.[7]

Visualizations

Troubleshooting_Workflow start Unexpected Side Products Observed in Nitration Reaction check_tlc Analyze Crude Product by TLC/LC-MS start->check_tlc identify_spots Identify Nature of Side Products check_tlc->identify_spots multi_isomers Multiple Mono-Nitro Isomers? identify_spots->multi_isomers poly_nitro Di- or Poly-nitrated Products? multi_isomers->poly_nitro No solution_isomers Solution: 1. Protect Amine Group (Acetylation) 2. Lower Reaction Temperature (0-5 °C) 3. Use Milder Nitrating Agent multi_isomers->solution_isomers Yes tar Dark Tarry Substance? poly_nitro->tar No solution_poly Solution: 1. Use 1.0-1.2 eq. Nitrating Agent 2. Maintain Low Temperature 3. Monitor Reaction by TLC and Quench poly_nitro->solution_poly Yes solution_tar Solution: 1. Protect Amine Group to Prevent Oxidation 2. Ensure Strict Temperature Control tar->solution_tar Yes end Achieve Cleaner Reaction & Higher Yield tar->end No solution_isomers->end solution_poly->end solution_tar->end

Caption: Troubleshooting workflow for unexpected side products.

Reaction_Mechanism cluster_main Desired Pathway cluster_side Side Reaction: Over-Nitration start Bromo-N-acetyl-naphthalenamine intermediate Sigma Complex (Resonance Stabilized) start->intermediate + NO₂⁺ product Desired Mono-nitro Product intermediate->product - H⁺ side_intermediate Second Sigma Complex product->side_intermediate + NO₂⁺ (Excess) + Higher Temp side_product Dinitrated Side Product side_intermediate->side_product - H⁺

Caption: Reaction pathways for desired product and a side product.

Directing_Effects cluster_structure cluster_legend Directing Influence mol strong_act Strongly Activated (ortho/para) weak_act Weakly Activated (ortho/para) deact Deactivated p1 p1->mol Position 2 (Strongly Activated) p2 p2->mol Position 3 (Deactivated) p3 p4 p5 p5->mol Position 5 (Weakly Activated) p6 p6->mol Position 8 (Sterically Hindered)

Caption: Directing effects on a bromo-naphthalenamine skeleton.

References

Improving the regioselectivity of electrophilic substitution on 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic substitution reactions on 2-Bromo-4-nitronaphthalen-1-amine. This resource is designed for researchers, chemists, and professionals in drug development to address common challenges and provide guidance on improving the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary directing effects of the substituents on this compound?

A1: The regiochemical outcome of electrophilic aromatic substitution on this molecule is governed by the interplay of the three substituents on the naphthalene core.

  • -NH₂ (Amine) at C1: This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density via resonance. It strongly activates both rings of the naphthalene system.

  • -NO₂ (Nitro) at C4: This is a strong deactivating group and a meta-director. It withdraws electron density from the ring system, making substitution more difficult.

  • -Br (Bromo) at C2: This is a deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because its lone pairs can donate into the ring via resonance.[1][2]

The overall effect is a complex balance. The amine group is the most influential activator, making the molecule more reactive than if it were absent, but the nitro and bromo groups counteract this activation.[2] The regioselectivity is primarily dictated by the powerful ortho-, para-directing effect of the amine group.

Q2: Where is electrophilic substitution most likely to occur on this compound?

A2: Substitution is most likely to occur on the unsubstituted ring (positions C5, C6, C7, C8). The ring bearing the substituents is generally deactivated by the nitro and bromo groups, despite the activating amine. Within the unsubstituted ring, the directing effects point to specific positions:

  • Most Probable Positions: C5 and C7. The powerful activating -NH₂ group directs ortho and para. The "para" position relative to the C1 amine is C5 (a peri position), and the "ortho" position on the adjacent ring is C7. In naphthalene systems, substitution at the α-position (like C5) is often kinetically favored over the β-position (like C7) because the carbocation intermediate is better stabilized by resonance.[3][4][5]

  • Less Probable Positions: C6 and C8. These positions are meta to the activating amine group and are therefore less favored.

Therefore, a mixture of C5 and C7 substituted isomers is the most probable outcome, with the C5 isomer often being the major product under kinetic control.

Q3: Why am I getting low yields or no reaction at all?

A3: Low reactivity is a common issue due to the presence of two deactivating groups (-Br and -NO₂). The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the naphthalene ring system.[1][2] To overcome this, you may need to use more forcing reaction conditions, such as stronger electrophiles, higher temperatures, or longer reaction times. However, be aware that harsh conditions can lead to side reactions and decreased selectivity.

Q4: What is the difference between kinetic and thermodynamic control in this context?

A4: In naphthalene substitutions, the initial product formed (the kinetic product) is not always the most stable product (the thermodynamic product).[3][4][6][7][8]

  • Kinetic Control: Occurs at lower temperatures. The major product is the one that is formed fastest, which is typically substitution at the α-position (C5) due to a more stable carbocation intermediate.[4][6][8]

  • Thermodynamic Control: Occurs at higher temperatures, particularly for reversible reactions like sulfonation. The system reaches equilibrium, and the major product is the most stable isomer. This is often the β-substituted product (C7), which experiences less steric hindrance.[3][4][6][8]

Controlling the reaction temperature is a key strategy for influencing the regiochemical outcome.

Troubleshooting Guides

Issue: Poor Regioselectivity (Multiple Isomers Formed)
Potential Cause Troubleshooting Steps
High Reaction Temperature High temperatures can provide enough energy to overcome the activation barrier for multiple substitution pathways, leading to a mixture of products. Solution: Lower the reaction temperature. For kinetically controlled reactions, temperatures from -15°C to room temperature are often optimal.[9][10]
Highly Reactive Electrophile A very strong electrophile may be less selective, reacting at multiple available sites. Solution: Use a milder electrophile or generate the electrophile in situ at a controlled rate.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, affecting the product ratio. Solution: Screen different solvents. Non-polar solvents may favor one isomer, while polar solvents favor another.
Lack of Steric Direction If the electrophile is small, it can access multiple positions. Solution: Use a bulkier electrophile or a catalyst that imposes steric constraints. Zeolite catalysts, for example, can use "shape selectivity" to favor the formation of less sterically hindered isomers (often the para-product).[11][12][13][14][15]
Issue: Undesired Side Reactions (e.g., Oxidation, Polysubstitution)
Potential Cause Troubleshooting Steps
Oxidation of the Amine Group The electron-rich primary amine is susceptible to oxidation, especially under harsh conditions (e.g., strong acids, oxidizing agents). Solution: Protect the amine group. Converting the -NH₂ to a less reactive amide (e.g., -NHCOCH₃) protects it from oxidation and can also modulate its directing effect.[16]
Polysubstitution The activating nature of the amine group can sometimes lead to the addition of more than one electrophile. Solution: Use a stoichiometric amount of the electrophile (or a slight excess). Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the chance of multiple substitutions. Protecting the amine as an amide also significantly reduces its activating strength, thereby preventing polysubstitution.
Degradation of Starting Material Strong acids or high temperatures can cause decomposition. Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Consider using a Lewis acid catalyst instead of a strong Brønsted acid if applicable.

Improving Regioselectivity: Strategies and Protocols

Strategy 1: Protection of the Amino Group

Protecting the C1-amine as an acetamide (-NHCOCH₃) is a highly effective strategy. This modification has two key benefits:

  • Prevents Side Reactions: It protects the amine from oxidation and other undesired reactions.[16]

  • Modulates Directing Effect: The acetamido group is still an ortho-, para-director but is less activating than the amine. This can lead to "cleaner" reactions with fewer side products. The bulkiness of the acetyl group can also sterically hinder substitution at the C8 position, potentially increasing selectivity for the C5 or C7 positions.

Experimental Protocol: Acetylation of this compound
  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Reagent Addition: Add 1.1 equivalents of acetic anhydride. A catalytic amount of a strong acid (e.g., concentrated H₂SO₄) can be added if needed, but the reaction often proceeds without it.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly pouring the mixture into cold water. The acetylated product will precipitate.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid, and dry. The product can be purified further by recrystallization.

Strategy 2: Kinetic vs. Thermodynamic Control

As discussed in the FAQs, temperature is a critical parameter for controlling regioselectivity.[3][6]

  • To favor the C5-isomer (Kinetic Product): Run the reaction at a low temperature (e.g., 0°C or below). This is especially effective for nitration and halogenation.[9]

  • To favor the C7-isomer (Thermodynamic Product): Use higher temperatures (e.g., >100°C). This is most relevant for reversible reactions like sulfonation.[3][4]

Illustrative Data: Effect of Temperature on Sulfonation

The following data is illustrative of the general principle for naphthalene systems and should be optimized for the specific substrate.

Reaction TemperatureMajor Product IsomerControl Type
40 °CC5-Sulfonic AcidKinetic
160 °CC7-Sulfonic AcidThermodynamic
Strategy 3: Shape-Selective Catalysis with Zeolites

Zeolites are microporous aluminosilicate minerals that can act as catalysts. Their well-defined pore structures can control which isomer is formed based on its size and shape.[11][12][13][15] This is particularly useful for favoring para-substituted products. While not specific to the target molecule, using a zeolite catalyst (e.g., H-BEA, H-Y) could potentially enhance selectivity for the C7-isomer (which is "para" to the C4a-C8a bridge) by sterically disfavoring the transition state leading to the C5-isomer within the catalyst's pores.

Visualizations

Diagram 1: Directing Effects on the Naphthalene Core

Caption: Directing influences of substituents on the target molecule.

Diagram 2: General Experimental Workflow

G start Start: Substrate (Protected or Unprotected) dissolve 1. Dissolve Substrate in Appropriate Solvent start->dissolve cool 2. Cool Reaction Mixture (e.g., 0°C for Kinetic Control) dissolve->cool add_reagent 3. Add Electrophile/ Catalyst Solution Slowly cool->add_reagent react 4. Monitor Reaction (e.g., by TLC) add_reagent->react quench 5. Quench Reaction (e.g., with Water/Ice) react->quench Upon Completion extract 6. Product Extraction (e.g., with Ethyl Acetate) quench->extract purify 7. Purification (Column Chromatography or Recrystallization) extract->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze end End: Isolated Product analyze->end

Caption: A typical workflow for electrophilic substitution experiments.

Diagram 3: Troubleshooting Decision Tree

G start Reaction Outcome Unsatisfactory? no_reaction Low or No Conversion? start->no_reaction Yes poor_selectivity Mixture of Isomers? start->poor_selectivity No increase_temp Action: Increase Temperature or Use Stronger Electrophile no_reaction->increase_temp Yes check_reagents Action: Verify Reagent Purity and Stoichiometry no_reaction->check_reagents No side_products Side Products Formed? poor_selectivity->side_products No lower_temp Action: Lower Reaction Temperature (Kinetic Control) poor_selectivity->lower_temp Yes protect_amine Action: Protect Amine Group (e.g., Acetylation) side_products->protect_amine Yes use_zeolite Action: Use Shape-Selective Catalyst (e.g., Zeolite) lower_temp->use_zeolite mild_conditions Action: Use Milder Conditions (Reagents, Temp) protect_amine->mild_conditions

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Scaling up the Synthesis of 2-Bromo-4-nitronaphthalen-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-4-nitronaphthalen-1-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible and effective synthetic strategy for this compound involves a two-step process starting from naphthalen-1-amine. The key is the sequential introduction of the nitro and bromo groups. The most logical route is the nitration of naphthalen-1-amine to form 4-nitronaphthalen-1-amine, followed by the regioselective bromination of this intermediate to yield the final product.

Synthetic_Pathway_for_this compound start Naphthalen-1-amine intermediate 4-Nitronaphthalen-1-amine start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Bromination (NBS or Br₂/CH₃COOH) Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield impurities Presence of Impurities start->impurities purification_issue Purification Difficulty start->purification_issue check_temp Verify Reaction Temperature low_yield->check_temp check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents check_time Confirm Reaction Time low_yield->check_time identify_byproducts Identify Byproducts (TLC, NMR, MS) impurities->identify_byproducts recrystallization Optimize Recrystallization Solvent System purification_issue->recrystallization chromatography Column Chromatography (Optimize Stationary/ Mobile Phase) purification_issue->chromatography polybromination Polybrominated Species? identify_byproducts->polybromination isomer Isomeric Products? identify_byproducts->isomer adjust_conditions Adjust Reaction Conditions polybromination->adjust_conditions isomer->adjust_conditions

Navigating the Solubility Challenges of 2-Bromo-4-nitronaphthalen-1-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing solubility issues encountered with 2-Bromo-4-nitronaphthalen-1-amine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages established principles of organic chemistry and provides robust experimental protocols to empower researchers in determining optimal solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its chemical structure, this compound is a moderately polar aromatic compound. The presence of a primary amine and a nitro group contributes to its polarity and potential for hydrogen bonding. However, the large, nonpolar naphthalene ring system significantly influences its solubility, making it poorly soluble in water but favoring dissolution in organic solvents. Its solubility is governed by the "like dissolves like" principle, suggesting better solubility in polar aprotic and some polar protic solvents.

Q2: I am observing poor solubility in a commonly used organic solvent. What are the initial troubleshooting steps?

A2: If you are facing solubility challenges, consider the following preliminary steps:

  • Purity Check: Ensure the purity of your this compound sample, as impurities can significantly impact solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents, as water content can decrease the solubility of non-polar compounds.

  • Temperature: Gently warming the solvent can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation at elevated temperatures.

  • Agitation: Ensure vigorous and consistent agitation (e.g., using a vortex mixer or magnetic stirrer) to facilitate the dissolution process.

Q3: Are there any recommended solvents for dissolving this compound?

A3: While specific data is scarce, based on the structure, the following solvents are likely to be effective:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often excellent choices for dissolving polar, crystalline organic compounds.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may also provide good solubility.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane could be moderately effective.

  • Alcohols: While the polarity of lower alcohols like methanol and ethanol might be suitable, the potential for hydrogen bonding with the solvent could also influence solubility.

It is crucial to experimentally determine the optimal solvent for your specific application.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues.

Issue 1: The compound does not dissolve completely, even in recommended solvents.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Solvent VolumeGradually increase the solvent volume while maintaining agitation.The compound dissolves as the concentration approaches its solubility limit.
Low TemperatureGently warm the mixture in a controlled manner (e.g., water bath). Monitor for any color change that might indicate degradation.Increased kinetic energy overcomes the lattice energy of the solid, leading to dissolution.
Inadequate AgitationIncrease the stirring speed or use a more effective mixing method like sonication.Enhanced solvent-solute interaction facilitates the dissolution process.
Compound PolymorphismDifferent crystalline forms (polymorphs) can have different solubilities. Consider recrystallizing the compound to obtain a more soluble form.A different crystal lattice may have a lower lattice energy, making it easier to dissolve.
Issue 2: The compound precipitates out of solution over time.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturated SolutionThe initial dissolution at a higher temperature created a supersaturated solution that is unstable at room temperature.Re-dissolve at a slightly elevated temperature and allow to cool slowly. Determine the saturation point at the desired working temperature.
Change in TemperatureFluctuations in ambient temperature can cause precipitation if the solution is near its saturation point.Store the solution in a temperature-controlled environment.
Solvent EvaporationIf the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation.Ensure containers are tightly sealed, especially for volatile solvents.
Chemical DegradationThe compound may be degrading into less soluble byproducts.Analyze the precipitate to identify its composition. If degradation is confirmed, store the solution under an inert atmosphere and protect it from light.

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general chemical principles. Note: This is a predictive guide and experimental verification is essential.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-polar Hexane, TolueneLowThe polar functional groups (amine and nitro) are not well-solvated by non-polar solvents.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar parts of the molecule without interfering with the non-polar naphthalene ring.
Polar Protic Methanol, EthanolModerateThe ability to hydrogen bond with the amine and nitro groups is beneficial, but the overall polarity match may not be optimal.
Chlorinated Dichloromethane (DCM)Moderate to HighGood balance of polarity to solvate the entire molecule.
Ethers Diethyl ether, THFLow to ModerateEthers are less polar and may not be as effective as other polar solvents.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a rapid assessment of solubility in various solvents.

  • Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) to the test tube.

  • Agitation: After each addition, vigorously agitate the test tube using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the solution for any undissolved solid against a dark background.

  • Categorization: Classify the solubility as:

    • Freely Soluble: Dissolves completely within 0.5 mL of solvent.

    • Soluble: Dissolves completely in 0.5 - 1.0 mL of solvent.

    • Sparingly Soluble: Requires 1.0 - 5.0 mL of solvent for complete dissolution.

    • Insoluble: Does not completely dissolve in 5.0 mL of solvent.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_qualitative Qualitative Solubility Workflow start Start: Add 1-2 mg of Compound add_solvent Add Solvent Incrementally start->add_solvent agitate Vortex for 30s add_solvent->agitate observe Visually Inspect agitate->observe is_dissolved Completely Dissolved? observe->is_dissolved is_dissolved->add_solvent No categorize Categorize Solubility is_dissolved->categorize Yes end End categorize->end

Caption: Workflow for Qualitative Solubility Determination.

G cluster_quantitative Quantitative Solubility Workflow (Isothermal Shake-Flask) start_quant Start: Add Excess Compound to Solvent equilibrate Equilibrate (24-48h with Agitation) start_quant->equilibrate settle Settle Undissolved Solid (≥4h) equilibrate->settle extract Extract & Filter Supernatant settle->extract analyze Analyze Concentration (HPLC/UV-Vis) extract->analyze calculate Calculate Solubility analyze->calculate end_quant End calculate->end_quant

Caption: Workflow for Quantitative Solubility Determination.

Logical Troubleshooting Flow

The following diagram outlines a logical approach to troubleshooting solubility issues.

G cluster_troubleshooting Solubility Troubleshooting Logic start_trouble Issue: Poor Solubility check_basics Check Purity, Solvent Quality, Temp, Agitation start_trouble->check_basics is_improved Solubility Improved? check_basics->is_improved try_solvents Test Alternative Solvents (e.g., DMSO, DMF) is_improved->try_solvents No end_trouble Solution Found is_improved->end_trouble Yes is_soluble_now Soluble in New Solvent? try_solvents->is_soluble_now consider_techniques Consider Solubility Enhancement Techniques is_soluble_now->consider_techniques No is_soluble_now->end_trouble Yes consult Consult Further Resources consider_techniques->consult

Caption: Logical Flow for Troubleshooting Solubility Problems.

Technical Support Center: Catalyst Selection for 2-Bromo-4-nitronaphthalen-1-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the palladium-catalyzed cross-coupling of 2-Bromo-4-nitronaphthalen-1-amine. The presence of both a primary amine and a strong electron-withdrawing nitro group on the naphthalene scaffold requires careful selection of the catalyst system and reaction conditions to achieve efficient and selective transformations.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound resulting in low to no yield?

A1: The primary challenges with this substrate are twofold:

  • Catalyst Inhibition/Poisoning : The primary amine (-NH₂) can act as a ligand, coordinating strongly to the palladium center. This can inhibit or completely deactivate the catalyst, preventing the catalytic cycle from proceeding efficiently.[1][2]

  • Substrate Reactivity : While the electron-withdrawing nitro group (-NO₂) activates the aryl bromide for oxidative addition, the substrate's overall electronic properties and potential for side reactions can complicate the coupling. The nitro group itself can sometimes be a site for undesired reactions under certain catalytic conditions.[3][4]

Q2: What are the primary strategies to overcome catalyst inhibition by the primary amine group?

A2: There are two main strategies to mitigate the inhibitory effects of the amine group:

  • Use of Specialized Catalyst Systems : Employing bulky, electron-rich biaryl phosphine ligands (often called Buchwald ligands) is a highly effective strategy.[1][2][5] The steric hindrance of these ligands around the palladium center prevents the substrate's amine group from coordinating, allowing the desired cross-coupling to occur.[1]

  • Protection of the Amino Group : Temporarily protecting the amine, for example with a tert-butyloxycarbonyl (Boc) group, prevents its coordination to the catalyst. The protecting group can be removed in a subsequent step after the cross-coupling is complete.[1][6]

Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?

A3: Several powerful cross-coupling reactions can be adapted for this compound, including:

  • Suzuki-Miyaura Coupling : For forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[2][7]

  • Buchwald-Hartwig Amination : For forming carbon-nitrogen bonds with a wide variety of primary and secondary amines.[8][9]

  • Heck Coupling : For forming carbon-carbon bonds by coupling with alkenes.[10][11]

  • Sonogashira Coupling : For forming carbon-carbon bonds with terminal alkynes.[2]

Q4: How does the nitro group influence the choice of reaction conditions?

A4: The strongly electron-withdrawing nitro group makes the aryl bromide more susceptible to oxidative addition, which can be beneficial.[12][13] However, it also makes the system sensitive to certain reagents. For instance, strong nucleophiles or harsh basic conditions might lead to side reactions like nucleophilic aromatic substitution or reduction of the nitro group. Therefore, screening milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is often recommended.[5][14]

Strategic Workflow for Experiment Design

The first decision when working with this compound is whether to protect the amine or use a specialized ligand system. The following workflow can guide this choice.

G start Start: Cross-Coupling of This compound strategy_q Is the coupling partner or are the conditions sensitive to a free amine? start->strategy_q protect Strategy 1: Protect Amine (e.g., with Boc) strategy_q->protect  Yes   ligand Strategy 2: Use Bulky Ligand System strategy_q->ligand  No / Unsure   protect_protocol Follow Amine Protection Protocol protect->protect_protocol deprotect Post-Coupling Deprotection Step Required protect_protocol->deprotect ligand_select Select appropriate bulky ligand (e.g., XPhos, SPhos, RuPhos) ligand->ligand_select

Caption: Decision workflow for amine handling strategy.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Possible CauseRecommended Solution
Catalyst Inhibition 1. Switch to Bulky Ligands : Use sterically hindered, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos (typically 2:1 or 1.5:1 Ligand:Pd ratio).[1][2] 2. Protect the Amine : Perform the reaction on the Boc-protected substrate.
Inefficient Catalyst Activation 1. Use a Pre-catalyst : Employ a modern palladium pre-catalyst (e.g., XPhos-Pd-G3) for more reliable generation of the active Pd(0) species.[15] 2. Check Reagent Purity : Ensure the arylboronic acid is pure and not dehydrated to the boroxine.
Inappropriate Base or Solvent 1. Base Screening : Test a range of bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7] Stronger bases like NaOtBu may not be necessary due to the activated substrate. 2. Solvent Choice : Use anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water.[7][16]
Issue 2: Side Product Formation (e.g., Homocoupling, Debromination, Nitro Group Reduction)
Possible CauseRecommended Solution
Oxygen Contamination Rigorous Degassing : Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Oxygen promotes the homocoupling of boronic acids.[17]
High Reaction Temperature Temperature Optimization : Lower the reaction temperature. While oxidative addition is facile, high temperatures can promote catalyst decomposition (forming palladium black) or side reactions like nitro group reduction.[17]
Unsuitable Base Base Selection : Avoid overly strong bases if debromination or nitro group reduction is observed. Screen weaker inorganic bases.
General Troubleshooting Workflow

If a reaction fails, a systematic approach is crucial for identifying the issue.

G start Reaction Failure: Low or No Yield check_reagents 1. Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Base, Solvent) start->check_reagents check_setup 2. Check Reaction Setup (Inert atmosphere? Degassed solvents? Stirring?) check_reagents->check_setup analyze_crude 3. Analyze Crude Reaction Mixture (LC-MS, NMR) check_setup->analyze_crude decision What does analysis show? analyze_crude->decision sm_present Starting Material Unchanged decision->sm_present byproducts Side Products Observed (e.g., Homocoupling, Debromination) decision->byproducts optimize_catalyst 4a. Optimize Catalyst System (Switch ligand, use pre-catalyst, increase loading) sm_present->optimize_catalyst optimize_conditions 4b. Optimize Conditions (Screen T°, base, solvent; ensure rigorous degassing) byproducts->optimize_conditions

Caption: Systematic workflow for troubleshooting failed reactions.

Recommended Catalyst Systems & Conditions

The following table summarizes recommended starting conditions for various cross-coupling reactions based on literature for analogous, challenging substrates. Note : These are starting points and will likely require optimization for this compound.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄ (2 eq)Toluene/H₂O (10:1)100-110
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)BrettPhos (4 mol%)NaOtBu (1.5 eq)Toluene100-110
Heck Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ (4 mol%)Et₃N (1.5 eq)DMF or Acetonitrile80-120
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2 mol%)-Et₃N / PiperidineDMF60-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Unprotected Amine)

This protocol utilizes a bulky phosphine ligand to prevent catalyst inhibition by the free amine.

  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky ligand (e.g., XPhos, 5 mol%).

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

  • Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.[16]

Protocol 2: General Procedure for Boc-Protection of the Amine

This protocol is a prerequisite for performing cross-coupling on the protected substrate.

  • Dissolution : Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition : Add triethylamine (1.2 eq).

  • Boc Anhydride Addition : At 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Reaction : Allow the mixture to warm to room temperature and stir overnight.

  • Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up : Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected product, which can be used in cross-coupling without further purification if sufficiently pure.[1]

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 2-Bromo-4-nitronaphthalen-1-amine and Related Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Bromo-4-nitronaphthalen-1-amine and its structural analogues. Due to the limited availability of direct experimental data for this compound, this guide presents predicted spectral data based on the analysis of substituent effects in closely related compounds. This approach offers valuable insights for the characterization and identification of this and similar polysubstituted naphthalene derivatives, which are significant scaffolds in medicinal chemistry and materials science.

Data Presentation: Comparison of NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for selected naphthalene derivatives used as alternatives for predicting the spectrum of this compound. Predicted values for the target compound are provided with an emphasis on the expected shifts due to the electronic effects of the bromo, nitro, and amino substituents.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃, unless otherwise specified)

CompoundH-3H-5H-6H-7H-8Other Protons
This compound (Predicted) ~8.5 (s)~8.2 (d)~7.7 (t)~7.6 (t)~8.0 (d)-NH₂ (br s)
1-Naphthylamine[1]6.62-6.66 (m)7.70-7.77 (m)7.21-7.39 (m)7.21-7.39 (m)8.66 (m)-NH₂ (s)
4-Bromo-1-naphthylamine-7.7-7.9 (m)7.4-7.6 (m)7.4-7.6 (m)8.0-8.2 (m)-NH₂ (br s)
4-Nitro-1-naphthylamine7.0-7.2 (d)8.1-8.3 (d)7.6-7.8 (t)7.6-7.8 (t)8.7-8.9 (d)-NH₂ (br s)
2-Bromonaphthalene7.902 (d)7.594 (d)7.373 (t)7.456 (t)7.681 (d)-

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃, unless otherwise specified)

CompoundC-1C-2C-3C-4C-4aC-5C-6C-7C-8C-8a
This compound (Predicted) ~145~115~128~140~125~129~128~125~122~130
1-Naphthylamine[1]145.43111.06121.92119.67126.14125.26126.71121.05128.95134.68
4-Bromoaniline[1]145.70117.00132.27110.44-132.27117.00---

Experimental Protocols

The following is a general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of naphthalene derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the respective nuclei (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 250 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.

  • Decoupling: Broadband proton decoupling during acquisition.

5. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR spectral analysis of a substituted naphthalene derivative like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Spectrometer NMR Spectrometer H1_Acquisition 1H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition NMR_Spectrometer->C13_Acquisition FID_Processing FID Processing (FT, Phasing, Baseline Correction) H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing Chemical_Shift Chemical Shift Analysis FID_Processing->Chemical_Shift Coupling_Constant Coupling Constant Analysis FID_Processing->Coupling_Constant Integration Integration (1H NMR) FID_Processing->Integration Structure_Elucidation Structure Elucidation & Comparison with Alternatives Chemical_Shift->Structure_Elucidation Coupling_Constant->Structure_Elucidation Integration->Structure_Elucidation

Caption: Workflow for NMR spectral analysis of organic compounds.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Purity Analysis of 2-Bromo-4-nitronaphthalen-1-amine.

The stringent purity requirements for pharmaceutical intermediates necessitate robust and reliable analytical methods. This compound, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, HPLC and GC-MS, for its purity assessment. We present detailed experimental protocols, comparative data based on analogous compounds, and visual workflows to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The selection between HPLC and GC-MS hinges on various factors including the analyte's properties, the required sensitivity, and the nature of potential impurities. While specific performance data for this compound is not extensively published, we can extrapolate expected performance based on the analysis of similar aromatic amines and nitroaromatic compounds.[1][2][3][4]

ParameterHPLC with UV DetectionGC-MSKey Considerations
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.HPLC is ideal for non-volatile or thermally labile compounds, while GC is suited for volatile or semi-volatile analytes.[2][5]
Typical Limit of Detection (LOD) 0.1 - 1 ng/mL[4]0.01 - 0.5 ng/mL[4]GC-MS generally offers higher sensitivity.[2]
Typical Limit of Quantification (LOQ) 0.5 - 5 ng/mL[4]0.05 - 2 ng/mL[4]The lower LOQ of GC-MS is advantageous for trace impurity analysis.
Sample Preparation Simple dissolution in a suitable solvent.[6]May require derivatization to increase volatility.[3][7]HPLC often involves simpler and faster sample preparation.[2]
Selectivity Good, dependent on column chemistry and mobile phase.Excellent, based on both chromatographic separation and mass-to-charge ratio.The mass spectrometric detection in GC-MS provides superior selectivity and structural information.[2]
Analysis Time Typically 15-30 minutes.Can be faster for simple mixtures, but may require longer run times for complex samples.[3]Method development can influence the overall analysis time for both techniques.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.Cost-effectiveness may be a factor for some laboratories.

Experimental Protocols

The following are detailed, adaptable protocols for the purity assessment of this compound using HPLC and GC-MS. These are based on established methods for related compounds.[3][6][7]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and its non-volatile impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by DAD, likely in the 254-280 nm range).

3. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary to improve the chromatographic behavior of the polar amine group.

1. Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.

2. Chromatographic Conditions:

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Sample Preparation and Derivatization (if necessary):

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.

  • Derivatization (Acylation Example):

    • To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA).[7]

    • Add 10 µL of a catalyst, such as pyridine.

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

Mandatory Visualization

To better illustrate the analytical workflows and the comparative logic, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Acetonitrile start->dissolve dilute Dilution with Mobile Phase dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Purity Calculation (% Area) integrate->quantify

Caption: A streamlined workflow for purity assessment using HPLC.

GCMS_vs_HPLC cluster_analyte Analyte: this compound cluster_hplc HPLC cluster_gcms GC-MS analyte Properties hplc_adv Advantages: - Simpler Sample Prep - Suitable for Non-Volatile Impurities - Lower Cost analyte->hplc_adv hplc_disadv Disadvantages: - Lower Sensitivity - Less Selective analyte->hplc_disadv gcms_adv Advantages: - High Sensitivity & Selectivity - Structural Information from MS - Good for Volatile Impurities analyte->gcms_adv gcms_disadv Disadvantages: - Derivatization Often Needed - Potential for Thermal Degradation - Higher Cost analyte->gcms_disadv

Caption: Key advantages and disadvantages of HPLC and GC-MS for this analysis.

References

Comparative reactivity of 2-Bromo-4-nitronaphthalen-1-amine with other bromo-nitro-naphthalene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and functional materials, a nuanced understanding of the reactivity of substituted naphthalene derivatives is paramount. This guide provides a comparative analysis of the reactivity of 2-Bromo-4-nitronaphthalen-1-amine with its positional isomers. The primary focus is on nucleophilic aromatic substitution (SNAr), a key transformation for this class of compounds. Due to a lack of direct, publicly available comparative experimental studies, this analysis is predicated on established principles of organic chemistry, drawing parallels from the reactivity of substituted nitroaromatic compounds.

The reactivity of bromo-nitro-naphthalene isomers is principally governed by the electronic effects of the substituents on the naphthalene ring system. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group, in concert with the position of the bromine atom, dictate the susceptibility of the C-Br bond to nucleophilic attack.

Theoretical Reactivity Profile

The rate-determining step in SNAr reactions is typically the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group (bromine).

In the case of this compound, the nitro group is situated para to the bromine atom. This positioning allows for effective delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance, thereby significantly stabilizing the intermediate and accelerating the reaction rate. The amino group at the 1-position, being an electron-donating group, can have a competing effect, but the strong activation by the para-nitro group is expected to be the dominant factor.

For other isomers, the relative positions of the nitro, amino, and bromo groups will result in varying degrees of activation towards nucleophilic substitution. Isomers where the nitro group is not in an ortho or para position to the bromine atom are expected to be significantly less reactive.

Hypothetical Comparative Reactivity Data

The following table presents a hypothetical comparison of the reactivity of this compound and its isomers in a representative nucleophilic aromatic substitution reaction with a generic nucleophile (Nu-). The predicted relative reaction rates are based on the principles of electronic effects in SNAr reactions.

IsomerNitro Group Position Relative to BromineAmino Group Position Relative to BrominePredicted Relative Reaction Rate
This compoundparameta++++ (Highest)
1-Bromo-3-nitronaphthalen-2-aminemetaortho++
1-Bromo-5-nitronaphthalen-2-amine(different ring)(different ring)+
2-Bromo-6-nitronaphthalen-1-amine(different ring)(different ring)+

Note: This data is illustrative and based on theoretical predictions. Actual reaction rates would need to be determined experimentally.

Experimental Protocols

To empirically determine the comparative reactivity, a series of kinetic studies can be performed. A standardized nucleophilic aromatic substitution reaction would be carried out for each isomer under identical conditions.

General Procedure for Comparative Kinetic Analysis:

  • Reaction Setup: A solution of the bromo-nitro-naphthalene isomer (e.g., 0.1 M) in a suitable polar aprotic solvent (e.g., DMSO or DMF) is prepared in a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 50 °C).

  • Initiation: A solution of the nucleophile (e.g., sodium methoxide, 0.1 M) in the same solvent is added to the reaction vessel to initiate the reaction.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in each aliquot is quenched, for example, by acidification.

  • Analysis: The concentration of the starting material and/or the product in each aliquot is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate constant for the reaction of each isomer is calculated by plotting the concentration of the reactant versus time.

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the reactivity of bromo-nitro-naphthalene isomers in nucleophilic aromatic substitution.

G Factors Influencing SNAr Reactivity cluster_0 Electronic Effects cluster_1 Intermediate Stability cluster_2 Reaction Outcome Nitro Group Position Nitro Group Position Meisenheimer Complex Stability Meisenheimer Complex Stability Nitro Group Position->Meisenheimer Complex Stability ortho/para activation Amino Group Position Amino Group Position Amino Group Position->Meisenheimer Complex Stability meta deactivation (minor) Reaction Rate Reaction Rate Meisenheimer Complex Stability->Reaction Rate

Caption: Factors influencing SNAr reactivity.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical experimental workflow for comparing the reactivity of the isomers.

G Experimental Workflow for Reactivity Comparison Isomer Solutions Isomer Solutions Reaction Reaction Isomer Solutions->Reaction Nucleophile Solution Nucleophile Solution Nucleophile Solution->Reaction Sampling Sampling Reaction->Sampling Quenching Quenching Sampling->Quenching Analysis (HPLC/GC) Analysis (HPLC/GC) Quenching->Analysis (HPLC/GC) Data Analysis Data Analysis Analysis (HPLC/GC)->Data Analysis

Caption: Workflow for comparative kinetic analysis.

A Comparative Performance Analysis: 2-Bromo-4-nitronaphthalen-1-amine-Derived Dyes Versus Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chromophores with superior performance characteristics is a driving force in materials science, textile chemistry, and biomedical imaging. This guide provides a comparative overview of the anticipated performance of dyes derived from 2-Bromo-4-nitronaphthalen-1-amine against established commercial dyes. Due to the novelty of this specific derivative, direct comparative data is limited. Therefore, this analysis infers the performance of the naphthalen-amine-derived dyes based on the known properties of structurally related azo dyes and compares them with widely used commercial reactive and fluorescent dyes.

Comparative Performance Data

The following table summarizes the anticipated and documented performance characteristics of these dye classes. The properties for the this compound-derived dyes are projected based on the general characteristics of nitro-substituted aromatic azo dyes.

Performance ParameterThis compound-Derived Dyes (Inferred)Commercial Reactive Dyes (e.g., Vinyl Sulfone, MCT)Commercial Fluorescent Dyes (e.g., Alexa Fluor, Cy Dyes)
Typical Application Textile Dyeing (Disperse/Azo), PigmentsTextile Dyeing (Cellulosics)Biological Imaging, Flow Cytometry, Sensing
Color Gamut Yellows, Oranges, Reds, Browns, BluesFull spectrum, bright and deep shadesFull spectrum, narrow emission peaks
Bonding Mechanism Physical adsorption, ionic bondingCovalent bonding with substrateCovalent labeling of biomolecules
Wash Fastness (ISO 105 C06) Moderate to Good (Grade 3-4)Excellent (Grade 4-5)[1]Not typically applicable
Light Fastness Moderate to GoodVaries by chromophore, generally goodVaries, can be prone to photobleaching
Rubbing Fastness (ISO 105 X12) Good (Grade 4)Excellent (Grade 4-5)[2]Not applicable
Fluorescence Quantum Yield Generally low (quenching by nitro group)Generally non-fluorescentHigh (0.1 to >0.9)[3]
Brightness Not applicableNot applicableHigh
Photostability ModerateGoodModerate to High, application dependent

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. Below are standard protocols for the synthesis and evaluation of key performance indicators.

Synthesis of an Azo Dye from this compound (Diazotization and Coupling)

This protocol outlines a general procedure for the synthesis of an azo dye, a likely application for the title compound.

  • Principle: The synthesis involves two main steps: the conversion of the primary aromatic amine (this compound) into a diazonium salt, followed by the coupling of this salt with a suitable coupling agent (e.g., a phenol or another aromatic amine) to form the azo dye.[4]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Coupling agent (e.g., Naphthalen-2-ol)

    • Sodium hydroxide (NaOH)

    • Ice

    • Distilled water

    • Stirring apparatus

  • Procedure:

    • Diazotization:

      • Dissolve a specific molar quantity of this compound in a mixture of concentrated HCl and water.

      • Cool the solution to 0-5°C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.[5]

      • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt solution.

    • Preparation of Coupling Agent Solution:

      • Dissolve an equimolar amount of the coupling agent (e.g., naphthalen-2-ol) in an aqueous solution of sodium hydroxide.

      • Cool this solution to 0-5°C in an ice bath.

    • Coupling Reaction:

      • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

      • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

    • Isolation and Purification:

      • Filter the precipitated dye using suction filtration.

      • Wash the solid product with cold water to remove excess salts and unreacted starting materials.

      • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Evaluation of Wash Fastness (Based on ISO 105-C06)
  • Principle: A specimen of the dyed textile, in contact with a standard multi-fiber fabric, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining on the multi-fiber fabric are assessed using grey scales.[6][7][8][9]

  • Materials:

    • Dyed fabric specimen (100 mm x 40 mm)

    • Standard multi-fiber adjacent fabric (containing wool, cotton, polyester, polyamide, etc.)

    • ECE phosphate reference detergent

    • Sodium perborate

    • Gyrowash or similar laundering apparatus

    • Grey scale for assessing color change

    • Grey scale for assessing staining

  • Procedure:

    • Prepare the test specimen by sewing the dyed fabric onto the multi-fiber fabric along one of the shorter edges.[7]

    • Prepare the wash liquor containing the specified amounts of ECE detergent and sodium perborate in distilled water (e.g., 4 g/L and 1 g/L, respectively).[7]

    • Place the composite specimen in a stainless steel container of the laundering apparatus. Add the required volume of wash liquor and stainless steel balls (to provide mechanical action).

    • Operate the machine for the specified time and at the specified temperature (e.g., 40 minutes at 40°C for ISO 105 C06 A2S).[7]

    • After the cycle, remove the specimen, rinse it thoroughly with cold distilled water, and then dry it in air at a temperature not exceeding 60°C.

    • Assess the change in color of the dyed specimen by comparing it with an unwashed sample using the grey scale for color change.

    • Assess the degree of staining on each strip of the multi-fiber fabric using the grey scale for staining.

    • Rate the fastness on a scale of 1 (poor) to 5 (excellent).[10]

Measurement of Fluorescence Quantum Yield (Relative Method)
  • Principle: The fluorescence quantum yield (Φ_F) of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield under identical experimental conditions. The absorbance of both the sample and standard solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[11][12][13]

  • The quantum yield of the sample (Φ_F(S)) is calculated using the following equation: Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) Where:

    • Φ_F(R) is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and reference, respectively.[11]

  • Materials:

    • Spectrofluorometer

    • UV-Vis Spectrophotometer

    • Dye sample of interest

    • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

    • High-purity solvent

  • Procedure:

    • Prepare a series of dilute solutions of both the sample dye and the reference standard in the same solvent.

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Select an excitation wavelength where both the sample and the reference have measurable absorbance. Ensure the absorbance at this wavelength is below 0.1 for all measurements.[11]

    • Using the spectrofluorometer, record the corrected fluorescence emission spectra of all solutions at the chosen excitation wavelength. The excitation and emission slit widths must be kept constant for all measurements.[11]

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the reference. The slopes of these plots (Gradient_S and Gradient_R) are proportional to I/A.

    • Calculate the quantum yield of the sample using the modified equation: Φ_F(S) = Φ_F(R) * (Gradient_S / Gradient_R) * (n_S² / n_R²)

Visualizations

The following diagrams illustrate a key synthetic pathway and a logical comparison of the dye classes.

G cluster_start Starting Materials cluster_process Process cluster_product Product & Purification A This compound D Diazotization (0-5 °C) A->D B NaNO2, HCl (aq) B->D C Coupling Agent (e.g., Naphthalen-2-ol) E Coupling Reaction (0-5 °C, alkaline) C->E D->E Diazonium Salt Intermediate F Crude Azo Dye E->F G Filtration & Washing F->G H Purified Azo Dye G->H

Caption: A generalized workflow for the synthesis of an azo dye.

G cluster_reactive Reactive Dyes cluster_fluorescent Fluorescent Dyes center Dye Performance novel_dyes 2-Bromo-4-nitronaphthalen- 1-amine Derived Dyes center->novel_dyes comm_dyes Commercial Dyes center->comm_dyes novel_prop1 Inferred Moderate-Good Fastness Properties novel_dyes->novel_prop1 novel_prop2 Likely Application in Textile Azo Dyes novel_dyes->novel_prop2 novel_prop3 Expected Low Fluorescence novel_dyes->novel_prop3 reactive_prop1 Excellent Wash Fastness (Covalent Bonding) comm_dyes->reactive_prop1 fluorescent_prop1 High Quantum Yield & Brightness comm_dyes->fluorescent_prop1 reactive_prop2 Bright, Full Color Gamut for Cellulosics fluorescent_prop2 Biomedical Imaging & Sensing Applications

Caption: Logical comparison of key dye performance attributes.

References

A Comparative Guide to the Synthesis of Functionalized Naphthalenamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalenamine scaffold is a crucial pharmacophore and a versatile building block in medicinal chemistry and materials science. The efficient and selective synthesis of functionalized naphthalenamines is, therefore, a topic of significant interest. This guide provides an objective comparison of the most common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.

Key Synthetic Routes: A Head-to-Head Comparison

The synthesis of functionalized naphthalenamines can be broadly categorized into classical and modern methods. Classical approaches, such as nitration followed by reduction and the Bucherer reaction, are often cost-effective for large-scale synthesis of specific isomers. Modern methods, particularly transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation, offer greater versatility and functional group tolerance, making them invaluable for the synthesis of complex and diverse libraries of naphthalenamines.

Data Summary

The following tables summarize the key quantitative data for the most prominent synthetic routes to functionalized naphthalenamines.

Table 1: Comparison of Reaction Conditions and Yields for Naphthalenamine Synthesis

Synthetic RouteStarting MaterialKey ReagentsTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)
Nitration & Reduction NaphthaleneHNO₃/H₂SO₄ then H₂/Catalyst or Metal/AcidAcetic Anhydride, Ethanol0 - 1001 - 12 h55-99%[1][2][3][4][5]
Bucherer Reaction NaphtholNH₃, NaHSO₃Water150 (conventional)30 min (microwave)85-95%[6][7][8][9]
Buchwald-Hartwig Amination Naphthyl Halide/TriflatePd Catalyst, Ligand, BaseToluene, Dioxane, THF25 - 1101 - 24 h70-98%[10][11][12][13][14][15][16][17]
Ullmann Condensation Naphthyl HalideCu Catalyst, Ligand (optional), BaseDMF, Dioxane, DES60 - 21012 - 24 h53-98%[18][19][20][21][22][23][24]
Reductive Amination Naphthaldehyde/Naphthyl KetoneAmine, Reducing AgentMethanol, EthanolRoom Temp. - 801 - 24 hHigh Selectivity[25][26][27][28][29]
Smiles Rearrangement Activated Naphthyl Ether/SulfoneBaseDMFRefluxVariableGood to Excellent[30][31][32][33][34]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are illustrative and may require optimization for specific substrates.

Nitration of Naphthalene and Subsequent Reduction

This two-step process is a classical and cost-effective method for producing simple naphthalenamines.

Step 1: Mononitration of Naphthalene [4]

  • Materials: Naphthalene (4.0 mmol), zeolite catalyst (0.10 g, optional for improved regioselectivity), nitric acid (6.0 mmol, 95%), acetic anhydride (5.0 mL).

  • Procedure:

    • In a three-necked flask, combine naphthalene, zeolite (if used), and acetic anhydride.

    • Cool the mixture to 0 °C with stirring.

    • Slowly add nitric acid.

    • Monitor the reaction by TLC.

    • Upon completion, filter to remove the zeolite.

    • Wash the filtrate with water, followed by a 5% aqueous sodium bicarbonate solution, and then water again.

    • Separate the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitronaphthalene.

Step 2: Catalytic Hydrogenation of 1-Nitronaphthalene [1][3][5]

  • Materials: 1-Nitronaphthalene (1 part), nickel catalyst (e.g., Raney Nickel), ethanol (as solvent), hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, charge the 1-nitronaphthalene, ethanol, and the nickel catalyst.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 1.0-3.0 MPa.

    • Heat the mixture to 60-90 °C with vigorous stirring.

    • The reaction is typically complete within 3-8 hours, with a conversion rate of 95-99%.

    • After cooling and depressurizing, filter the reaction mixture to remove the catalyst.

    • The filtrate is then concentrated to yield 1-naphthylamine.

Bucherer Reaction: Synthesis of 2-Naphthylamine from 2-Naphthol[6][7][9]

The Bucherer reaction provides a direct route from naphthols to naphthalenamines. The use of microwave irradiation can significantly reduce reaction times.

  • Materials: 2-Naphthol (approx. 2 g), aqueous ammonia, sodium bisulfite.

  • Procedure (Microwave-Assisted):

    • In a closed microwave-rated vessel, combine 2-naphthol, aqueous ammonia, and sodium bisulfite.

    • Irradiate the mixture at 150 Watts for 30 minutes.

    • After cooling, the product can be isolated by filtration and purified by recrystallization. This method can achieve yields of up to 85%.

Buchwald-Hartwig Amination of Bromonaphthalene[10][11][12][14]

This palladium-catalyzed cross-coupling reaction is highly versatile for creating a wide range of functionalized naphthalenamines.

  • Materials: Bromonaphthalene (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), NaOt-Bu (1.4 mmol), toluene (5 mL).

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.

    • Add the bromonaphthalene and the amine, followed by toluene.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture at 80-100 °C for the required time (typically 1-24 hours), monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ether and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Ullmann Condensation: N-Arylation of an Amine with Iodobnaphthalene[18][20][24]

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. Modern protocols often use ligands to achieve milder reaction conditions.

  • Materials: Iodobnaphthalene (1.0 mmol), amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), Deep Eutectic Solvent (DES, e.g., Choline Chloride/Glycerol 1:2, 1g).

  • Procedure:

    • In a vial, combine CuI, iodonaphthalene, the amine, and K₂CO₃.

    • Add the Deep Eutectic Solvent.

    • Seal the vial and stir the mixture at 60-100 °C for 12-24 hours.

    • After cooling, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes discussed.

Nitration_Reduction Naphthalene Naphthalene Nitronaphthalene Nitronaphthalene Naphthalene->Nitronaphthalene HNO₃/H₂SO₄ Naphthalenamine Naphthalenamine Nitronaphthalene->Naphthalenamine Reduction (e.g., H₂/Catalyst)

Caption: Nitration and Reduction Pathway.

Bucherer_Reaction Naphthol Naphthol Naphthalenamine Naphthalenamine Naphthol->Naphthalenamine NH₃, NaHSO₃

Caption: Bucherer Reaction Pathway.

Cross_Coupling_Reactions cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation NaphthylHalide_B Naphthyl Halide/Triflate Naphthalenamine_B Naphthalenamine NaphthylHalide_B->Naphthalenamine_B Pd Catalyst, Ligand, Base Amine_B Amine Amine_B->Naphthalenamine_B NaphthylHalide_U Naphthyl Halide Naphthalenamine_U Naphthalenamine NaphthylHalide_U->Naphthalenamine_U Cu Catalyst, Base Amine_U Amine Amine_U->Naphthalenamine_U

References

A Comparative Crystallographic Analysis of 2-Bromo-4-nitronaphthalen-1-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the X-ray crystallographic data of a 2-Bromo-4-nitronaphthalen-1-amine derivative and a structurally related bromo-nitro-aniline analog. The data presented herein offers insights into the molecular geometry, crystal packing, and intermolecular interactions that can inform the design of novel therapeutics and functional materials.

This report focuses on the detailed crystallographic analysis of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine and provides a comparative perspective with 2-Bromo-4-nitroaniline . While the former represents a substituted derivative of the core topic, the latter serves as a valuable analog, allowing for an examination of the influence of the naphthalene versus the simpler benzene ring system on the overall solid-state structure. Understanding these structural nuances is critical for applications in drug design, where molecular conformation and intermolecular interactions are key determinants of biological activity.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine and 2-Bromo-4-nitroaniline, facilitating a direct comparison of their solid-state properties.

Parameter 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine [1][2]2-Bromo-4-nitroaniline [3][4]
Chemical Formula C₁₇H₁₁Br₂N₃O₄C₆H₅BrN₂O₂
Molecular Weight 481.11 g/mol 217.03 g/mol
Crystal System TriclinicOrthorhombic
Space Group P-1Pna2₁
a (Å) 8.3675 (4)11.098 (3)
b (Å) 8.5812 (5)16.763 (4)
c (Å) 12.2691 (5)3.9540 (9)
α (°) 76.973 (4)90
β (°) 81.053 (4)90
γ (°) 76.302 (5)90
Volume (ų) 829.00 (8)735.6 (3)
Z 24
Temperature (K) 123296 (2)
Radiation Mo KαMo Kα
Density (calculated) 1.925 g/cm³1.960 g/cm³
R-factor 0.0530.039

Key Structural Insights

The crystallographic data reveals significant differences in the solid-state arrangement of these two compounds. The naphthalen-1-amine derivative packs in a triclinic system, while the simpler aniline analog adopts an orthorhombic arrangement.

In 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, the dihedral angle between the naphthalene and benzene ring systems is 52.86 (8)°.[1][2] The nitro group on the naphthalene ring is nearly coplanar with the ring itself, a conformation likely stabilized by an intramolecular N—H⋯O hydrogen bond.[1][2] In contrast, the nitro group on the benzene ring is significantly twisted. The crystal packing is dominated by extensive π–π stacking interactions involving both aromatic ring systems, with centroid-centroid distances ranging from 3.5295 (16) to 3.9629 (18) Å, as well as C—H⋯O interactions.[1][2]

For 2-Bromo-4-nitroaniline, the molecule is essentially planar, with a small dihedral angle of 4.57 (4)° between the nitro group and the benzene ring.[3][4] A notable feature is an intramolecular N—H⋯Br hydrogen bond, which contributes to the planarity of the molecule.[3][4] The crystal structure is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, which link the molecules together.[3][4]

Experimental Protocols

Synthesis and Crystallization

4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine: The synthesis of this derivative involved the reaction of a selenide precursor with bromine in chloroform at 0°C, followed by the addition of triethylamine.[1] The reaction mixture was then poured into water and extracted with chloroform. The organic layers were dried over sodium sulfate and the solvent was evaporated to yield a brown solid.[1]

2-Bromo-4-nitroaniline: The synthesis of 2-Bromo-4-nitroaniline has been reported in the literature and it is a known intermediate in the synthesis of sulfonamides and benzothiazines.[3]

X-ray Data Collection and Structure Refinement

4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine: Data was collected on an Agilent Xcalibur (Ruby, Gemini) diffractometer using Mo Kα radiation.[1] The structure was solved by direct methods and refined on F².[1]

2-Bromo-4-nitroaniline: Data collection was performed on a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation.[3] The structure was solved using SHELXS97 and refined with SHELXL97.[3]

Visualizing Molecular Structures and Interactions

The following diagrams, generated using the DOT language, illustrate the molecular structures and key interactions discussed.

cluster_naphthalene_derivative 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine Naphthalene Naphthalene Ring System Amine Amine Linker (N-H) Naphthalene->Amine NitroNaphthyl Nitro Group (on Naphthalene) Naphthalene->NitroNaphthyl Benzene Benzene Ring System NitroBenzyl Nitro Group (on Benzene) Benzene->NitroBenzyl Amine->Benzene Amine->NitroNaphthyl Intramolecular H-Bond

Figure 1: Key structural components of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine.

cluster_aniline_analog 2-Bromo-4-nitroaniline BenzeneRing Benzene Ring AminoGroup Amino Group (NH2) BenzeneRing->AminoGroup NitroGroup Nitro Group BenzeneRing->NitroGroup Bromo Bromine BenzeneRing->Bromo AminoGroup->Bromo Intramolecular H-Bond

Figure 2: Key structural components of 2-Bromo-4-nitroaniline.

Comparison with Alternatives in a Drug Development Context

The structural insights gained from this crystallographic comparison are valuable in the context of drug development. The planarity, hydrogen bonding capabilities, and potential for π–π stacking of the this compound scaffold are all features that can be modulated to optimize binding to biological targets.

As an alternative, researchers might consider other halogenated naphthalimide derivatives, which have been investigated for their antifungal and anticancer activities. These compounds also offer a rigid core structure but with different substitution patterns and electronic properties that can be tuned. The choice between a naphthalen-1-amine and a naphthalimide, for example, would significantly alter the molecule's hydrogen bonding capacity and overall shape, thereby influencing its interaction with a target protein or DNA. The detailed crystallographic data presented here provides a solid foundation for the rational design of such novel therapeutic agents.

References

Validating the Structure of Reaction Products of 2-Bromo-4-nitronaphthalen-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods used to validate the structure of reaction products derived from 2-Bromo-4-nitronaphthalen-1-amine. We will explore two primary reactive sites of this starting material: the primary amine at position 1 and the bromo substituent at position 2. This document will detail the experimental protocols for key reactions—N-acetylation and a Suzuki-Miyaura cross-coupling—and present the expected analytical data for the resulting products. Furthermore, we will compare the reactivity of the title compound with an analogous chloro-derivative and situate the potential utility of these products within the context of inhibiting critical signaling pathways in drug development.

Reactivity Overview and Product Comparison

This compound offers two primary handles for chemical modification. The primary amine is susceptible to reactions with various electrophiles, such as acylation. The bromo group, an aryl halide, can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds.

This guide will focus on two representative reactions:

  • N-Acetylation: A common transformation to protect the amine or introduce an acetamido group, which can modulate the compound's electronic and steric properties.

  • Suzuki-Miyaura Coupling: A powerful method for forming a new carbon-carbon bond at the 2-position, allowing for the introduction of diverse aryl or heteroaryl substituents.

For comparative purposes, the reactivity of this compound will be contrasted with its chloro-analogue, 2-Chloro-4-nitronaphthalen-1-amine. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to higher reactivity of the bromo-derivative in cross-coupling reactions under similar conditions.

Experimental Protocols and Data Presentation

Detailed experimental protocols for the N-acetylation and a representative Suzuki-Miyaura coupling reaction are provided below. The accompanying tables summarize the expected quantitative data for the characterization of the reaction products.

Reaction 1: N-Acetylation of this compound

Experimental Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, is added acetic anhydride (1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-(2-bromo-4-nitronaphthalen-1-yl)acetamide, is purified by recrystallization or column chromatography.

Table 1: Predicted Analytical Data for N-(2-bromo-4-nitronaphthalen-1-yl)acetamide

AnalysisPredicted Data
¹H NMR (CDCl₃, ppm)δ 9.8 (s, 1H, NH), 8.5-7.5 (m, 5H, Ar-H), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm)δ 169 (C=O), 145-120 (Ar-C), 25 (CH₃)
Mass Spec (EI) m/z: [M]⁺, [M+2]⁺ (approx. 1:1 ratio for Br), fragments
IR (cm⁻¹)~3250 (N-H), ~1670 (C=O, amide I), ~1520 & 1340 (NO₂)
Reaction 2: Suzuki-Miyaura Coupling of the Acetylated Product

Experimental Protocol:

In an oven-dried Schlenk flask, N-(2-bromo-4-nitronaphthalen-1-yl)acetamide (1.0 eq), an arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added via syringe. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired biaryl product.

Table 2: Predicted Analytical Data for N-(2-(4-methoxyphenyl)-4-nitronaphthalen-1-yl)acetamide

AnalysisPredicted Data
¹H NMR (CDCl₃, ppm)δ 9.7 (s, 1H, NH), 8.4-6.9 (m, 9H, Ar-H), 3.9 (s, 3H, OCH₃), 2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm)δ 169 (C=O), 160 (Ar-C-O), 145-114 (Ar-C), 55 (OCH₃), 24 (CH₃)
Mass Spec (EI) m/z: [M]⁺, fragments corresponding to loss of acetyl and methoxy groups
IR (cm⁻¹)~3250 (N-H), ~1670 (C=O), ~1520 & 1340 (NO₂), ~1250 (C-O)

Comparative Reactivity: Bromo vs. Chloro Analogue

For palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, this compound is expected to be more reactive than its chloro counterpart, 2-Chloro-4-nitronaphthalen-1-amine, in Suzuki-Miyaura couplings. This higher reactivity can translate to milder reaction conditions (lower temperature, shorter reaction time) or higher yields for the bromo-derivative. Conversely, the chloro-analogue may offer advantages in terms of cost and availability, and its lower reactivity can sometimes be exploited for selective reactions in polyhalogenated compounds.

Biological Context: Inhibition of Signaling Pathways

Naphthalenamine derivatives are scaffolds of interest in drug discovery, with some demonstrating activity as kinase inhibitors. For instance, derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in oncology.[1][2] The functionalization of the this compound core allows for the synthesis of a library of compounds that can be screened for inhibitory activity against these and other important signaling pathways.

The following diagram illustrates a simplified workflow for the synthesis and screening of such compounds.

cluster_synthesis Synthesis cluster_screening Screening Start This compound Acetylation N-Acetylation Start->Acetylation Acetic Anhydride Acetylated_Product N-(2-bromo-4-nitronaphthalen-1-yl)acetamide Acetylation->Acetylated_Product Suzuki Suzuki Coupling (with various boronic acids) Acetylated_Product->Suzuki Library Library of Naphthalenamine Derivatives Suzuki->Library Kinase_Assay In vitro Kinase Assay (e.g., VEGFR-2, EGFR) Library->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay Active Compounds Hit_ID Hit Identification & Lead Optimization Cell_Assay->Hit_ID cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Naphthalenamine Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes

References

Benchmarking the efficiency of different palladium catalysts for 2-Bromo-4-nitronaphthalen-1-amine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-Bromo-4-nitronaphthalen-1-amine presents a unique chemical canvas, featuring a reactive bromine atom for cross-coupling, an electron-withdrawing nitro group, and a potentially coordinating amino group. The judicious selection of a palladium catalyst is paramount to achieving high efficiency and selectivity in coupling reactions with this substrate. This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this compound, supported by data from analogous systems and detailed experimental protocols.

Performance Comparison of Palladium Catalysts

The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the nature of the substrates, the choice of the palladium precursor, the ligand, the base, and the solvent system. For a substrate like this compound, the presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group introduces electronic complexity. Furthermore, the amino group can potentially coordinate to the palladium center, which may necessitate the use of specific ligands or protection strategies.

The following tables summarize the expected performance of various palladium catalysts for the coupling of this compound. The data is extrapolated from studies on substrates with similar electronic and steric properties, such as nitro-substituted bromoanilines and other bromonaphthalene derivatives.

Table 1: Predicted Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10085-95Highly active for electron-deficient and sterically hindered aryl bromides.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11080-90Effective for a broad range of aryl and heteroaryl boronic acids.
Pd(PPh₃)₄Na₂CO₃DMF/H₂O9070-85A classic catalyst, may require longer reaction times for this substrate.
Table 2: Predicted Performance of Palladium Catalysts in Buchwald-Hartwig Amination
Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd₂(dba)₃ / BrettPhosCs₂CO₃Toluene10080-90Excellent for coupling with a wide range of primary and secondary amines. The nitro group's incompatibility with strong bases like NaOtBu makes Cs₂CO₃ a better choice.[1]
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH9075-85Effective for C-N bond formation with challenging substrates.
PdCl₂(dppf)K₃PO₄1,4-Dioxane11070-80A robust catalyst, though potentially less active than Buchwald-type systems for this transformation.
Table 3: Predicted Performance of Palladium Catalysts in Heck Coupling
Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10075-85A standard catalyst system for Heck reactions.
PdCl₂(PPh₃)₂NaOAcNMP12070-80Effective for the coupling of aryl bromides with various alkenes.
Herrmann's CatalystNa₂CO₃DMAc13080-90A highly active palladacycle catalyst.
Table 4: Predicted Performance of Palladium Catalysts in Sonogashira Coupling
Catalyst System (Precursor/Co-catalyst)BaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄ / CuIEt₃NTHF6080-90Classic conditions for Sonogashira coupling.
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF8085-95A highly efficient system for a broad range of alkynes.
Pd(OAc)₂ / XPhos (Copper-free)Cs₂CO₃1,4-Dioxane10070-80Useful for substrates sensitive to copper salts.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis and comparison of catalyst performance. Below are generalized protocols for the four key coupling reactions adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the flask.

  • Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine coupling partner (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

General Protocol for Heck Coupling
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add the alkene (1.5 mmol, 1.5 equiv) and the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor its progress.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualizing the Process: Workflows and Catalytic Cycles

To further elucidate the experimental and mechanistic aspects of these transformations, the following diagrams have been generated.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup_reagents Combine Aryl Bromide, Coupling Partner, & Base setup_catalyst Add Pd Precursor & Ligand setup_reagents->setup_catalyst setup_solvent Add Degassed Solvent setup_catalyst->setup_solvent inert_atm Establish Inert Atmosphere (Ar/N₂) setup_solvent->inert_atm heating Heat to Reaction Temperature inert_atm->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction & Aqueous Work-up monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L)₂ pd0->pd2_complex Oxidative Addition (+ Ar-Br) pd2_amido Ar-Pd(II)-NR₂(L)₂ pd2_complex->pd2_amido Amine Coordination & Deprotonation (+ HNR₂, - HBr) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product G pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)-Br(L)₂ pd0->pd2_oxidative Oxidative Addition (+ Ar-Br) pd2_transmetal Ar-Pd(II)-R'(L)₂ pd2_oxidative->pd2_transmetal Transmetalation (+ R'-B(OR)₂) pd2_transmetal->pd0 Reductive Elimination product Ar-R' pd2_transmetal->product

References

A Comparative Guide to Alternative Building Blocks for Dye Synthesis: Moving Beyond 2-Bromo-4-nitronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel dyes with desired photophysical and fastness properties. 2-Bromo-4-nitronaphthalen-1-amine has been a staple diazo component, particularly for creating disperse dyes with a naphthalene core. However, the quest for dyes with enhanced performance characteristics, such as superior lightfastness, varied color palettes, and improved sublimation fastness, has driven the exploration of alternative structural motifs. This guide provides an objective comparison of alternative building blocks, supported by available experimental data and detailed synthetic protocols.

Comparative Performance Data of Dyes from Alternative Building Blocks

The following table summarizes the performance data for dyes synthesized from two major classes of alternative building blocks: substituted anilines and heterocyclic amines. This data has been aggregated from various studies to provide a comparative overview.

Diazo Component ClassExample Diazo ComponentCoupling Componentλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Light FastnessWash FastnessSublimation Fastness
Substituted Anilines 2,6-Dibromo-4-nitroanilineN,N-diethyl-3-methylbenzenamine--GoodExcellentGood to Excellent
2-Methoxy-5-nitroaniline2-Hydroxynaphthalene480-GoodExcellentExcellent
4-NitroanilinePhenol--ModerateGoodModerate
Heterocyclic Amines 3-Amino-5-nitro[1][2]benzisothiazoleN-substituted anilinesBlue huesHighExcellentExcellentExcellent
5-Acetyl-2-amino-4-methylthiazoleN-alkyl-N-(2-hydroxyethyl) anilineOrange-Red hues-Moderate to GoodVery GoodExcellent

Alternative Building Blocks: A Closer Look

Substituted Anilines

Substituted anilines offer a versatile and cost-effective alternative to naphthalene-based precursors. The nature and position of substituents on the aniline ring play a crucial role in determining the final properties of the dye.

Key Advantages:

  • Wide Color Gamut: By varying the electron-donating and electron-withdrawing groups on the aniline ring, a wide range of colors from yellow to blue can be achieved.

  • Good Fastness Properties: Many substituted anilines, particularly those with halogen and nitro groups, can produce dyes with good to excellent light, wash, and sublimation fastness.

  • Cost-Effectiveness: Anilines are generally more economical starting materials compared to their naphthalene counterparts.

Example: 2,6-Dibromo-4-nitroaniline

This compound is a close structural analog to this compound, featuring a halogen and a nitro group, which are known to enhance the performance of disperse dyes. Dyes derived from this building block are reported to exhibit superior fastness and brighter shades.

Heterocyclic Amines

Heterocyclic amines have gained significant attention as diazo components for high-performance dyes. The incorporation of a heterocyclic ring system can lead to dyes with high tinctorial strength, bright shades, and excellent fastness properties, particularly on synthetic fibers like polyester.

Key Advantages:

  • High Molar Extinction Coefficients: Heterocyclic dyes often exhibit higher molar extinction coefficients, leading to more intense colors.

  • Excellent Fastness: The rigid and planar structure of many heterocyclic systems contributes to superior light and sublimation fastness.

  • Deep and Bright Shades: Compounds like 3-amino-5-nitro[1][2]benzisothiazole are known to produce deep and bright blue hues, which are highly sought after.

Experimental Protocols

General Synthesis of Azo Dyes

The synthesis of azo dyes from these alternative building blocks follows a two-step process: diazotization of the primary amine followed by coupling with a suitable coupling component.

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction Primary_Amine Primary Amine (e.g., Substituted Aniline or Heterocyclic Amine) Diazonium_Salt Diazonium Salt Primary_Amine->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye NaNO2_HCl NaNO2, HCl 0-5 °C Coupling_Component Coupling Component (e.g., Naphthol, Aniline derivative) Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

Protocol 1: Synthesis of a Disperse Dye from a Substituted Aniline

This protocol describes the synthesis of a disperse dye using 2-methoxy-5-nitroaniline as the diazo component and 2-hydroxynaphthalene as the coupling component.

  • Diazotization:

    • Dissolve 2-methoxy-5-nitroaniline (0.024 mol) in a mixture of concentrated sulfuric acid (6 mL) and water (50 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (0.02 mol in 10 mL of water) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete diazotization.

  • Coupling:

    • In a separate beaker, dissolve 2-hydroxynaphthalene (0.024 mol) in a suitable solvent such as ethanol.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 2 hours.

    • Adjust the pH to 5.5-6.0 with a solution of sodium acetate to promote coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the dye with cold water until the filtrate is neutral.

    • Dry the dye in an oven at 60 °C.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Protocol 2: Synthesis of a Disperse Dye from a Heterocyclic Amine

This protocol outlines the synthesis of a disperse dye using 5-acetyl-2-amino-4-methylthiazole as the diazo component.

  • Diazotization:

    • Suspend 5-acetyl-2-amino-4-methylthiazole (0.02 mol) in a mixture of glacial acetic acid and propionic acid.

    • Cool the suspension to 0-5 °C.

    • Add nitrosylsulfuric acid (prepared by dissolving sodium nitrite in concentrated sulfuric acid) dropwise while keeping the temperature below 5 °C.

    • Stir the reaction mixture for 2 hours at 0-5 °C.

  • Coupling:

    • Dissolve the coupling component, for example, N-(2-hydroxyethyl)aniline (0.02 mol), in glacial acetic acid and cool to 0 °C.

    • Add the diazonium salt solution dropwise to the coupling component solution over 1 hour with vigorous stirring at 0-3 °C.

    • Continue stirring for an additional 2 hours at 0-5 °C.

    • Adjust the pH to 4-5 with a 10% sodium acetate solution.

  • Isolation and Purification:

    • Filter the resulting precipitate and wash with water until acid-free.

    • Dry the product at 50 °C.

    • Recrystallize from ethanol to obtain the purified dye.

Visualizing the Building Blocks

G cluster_target Target Compound cluster_alternatives Alternative Building Blocks cluster_anilines Substituted Anilines cluster_heterocyclic Heterocyclic Amines Target This compound Aniline1 2,6-Dibromo-4-nitroaniline Aniline2 2-Methoxy-5-nitroaniline Hetero1 3-Amino-5-nitro[2,1]benzisothiazole Hetero2 5-Acetyl-2-amino-4-methylthiazole

Caption: Chemical structures of the target compound and its alternatives.

References

Safety Operating Guide

Prudent Disposal of 2-Bromo-4-nitronaphthalen-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4-nitronaphthalen-1-amine (CAS No. 63240-26-6) was not publicly available at the time of this writing. The following guidance is based on the known hazards of its structural components (a brominated and nitrated naphthalene amine) and safety data for closely related compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. Due to the presence of bromine and a nitro group, this compound should be treated as a hazardous halogenated organic waste. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its potential hazards. Based on analogous compounds, this chemical is likely to be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

Hazard Summary Table

The following table summarizes the likely hazards of this compound based on data for structurally similar compounds.

Hazard ClassificationDescription
Acute Oral Toxicity Likely harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Aquatic Hazard (Chronic) Potentially toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a systematic and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designate a Specific Waste Container: Use a dedicated, properly labeled container for halogenated organic waste. The container must be made of a compatible material and have a secure, leak-proof lid.

  • Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste. Do not mix it with non-halogenated waste streams.

  • Solid Waste: All solid waste, including contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, must be placed in the designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should also be collected in the designated halogenated liquid waste container.

2. Container Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The storage area should be away from incompatible materials such as strong oxidizing agents.

3. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid raising dust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.

  • Incineration: The typical disposal method for halogenated organic waste is high-temperature incineration at a licensed facility.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Designate Labeled Halogenated Waste Container A->B C Collect Solid & Liquid Waste B->C D Segregate from Non-Halogenated Waste C->D E Securely Seal Container D->E F Store in Designated Satellite Area E->F G Contact EHS for Pickup F->G H Professional Disposal (Incineration) G->H

Caption: Disposal workflow for this compound.

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